molecular formula C7H6FNO3 B1296213 1-Fluoro-3-methoxy-5-nitrobenzene CAS No. 7087-60-7

1-Fluoro-3-methoxy-5-nitrobenzene

Cat. No.: B1296213
CAS No.: 7087-60-7
M. Wt: 171.13 g/mol
InChI Key: FPDLQPICBDMTLB-UHFFFAOYSA-N
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Description

1-Fluoro-3-methoxy-5-nitrobenzene is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109620. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-methoxy-5-nitrobenzene
Source PubChem
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InChI

InChI=1S/C7H6FNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDLQPICBDMTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296493
Record name 3-Fluoro-5-nitroanisole
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Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7087-60-7
Record name 7087-60-7
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Record name 3-Fluoro-5-nitroanisole
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Record name 1-fluoro-3-methoxy-5-nitrobenzene
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Foundational & Exploratory

What are the starting materials for 1-Fluoro-3-methoxy-5-nitrobenzene synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes to obtain 1-Fluoro-3-methoxy-5-nitrobenzene, a key intermediate in the development of various pharmaceutical compounds. This document provides a detailed overview of the starting materials, experimental protocols, and reaction parameters.

Core Synthesis Pathways

The synthesis of this compound can be approached through two principal pathways:

  • Electrophilic Nitration: This route involves the nitration of 1-fluoro-3-methoxybenzene. The methoxy group is an activating group and, along with the fluoro group, directs the nitration to the desired position.

  • Sandmeyer-type Reaction (Balz-Schiemann Reaction): This classic method involves the conversion of the amino group in 3-methoxy-5-nitroaniline to a diazonium salt, followed by fluorination.

The selection of the appropriate route may depend on the availability of starting materials, desired scale, and safety considerations.

Starting Materials

The required starting materials for each synthetic route are summarized below.

RouteStarting Material 1Starting Material 2Starting Material 3
Electrophilic Nitration 1-Fluoro-3-methoxybenzeneNitric AcidSulfuric Acid
Balz-Schiemann Reaction 3-Methoxy-5-nitroanilineSodium NitriteFluoroboric Acid
Precursor Synthesis3,5-DinitroanisoleSodium SulfideSodium Bicarbonate

Experimental Protocols

Route 1: Electrophilic Nitration of 1-Fluoro-3-methoxybenzene

This protocol is adapted from the nitration of a structurally similar compound and provides a robust method for the synthesis of this compound.

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, a mixture of concentrated sulfuric acid and nitric acid (typically in a 1:1 ratio) is prepared and cooled to 0°C in an ice bath.

  • 1-Fluoro-3-methoxybenzene is added dropwise to the cooled nitrating mixture while maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is stirred at 0-5°C for a specified time (e.g., 1-2 hours) to ensure complete nitration.

  • The reaction is then quenched by carefully pouring the mixture over crushed ice.

  • The precipitated product, this compound, is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data (Illustrative):

ReactantMolar Mass ( g/mol )Amount (moles)Volume/Mass
1-Fluoro-3-methoxybenzene126.130.112.6 g
Nitric Acid (70%)63.010.128.6 mL
Sulfuric Acid (98%)98.080.126.5 mL
Product 171.13 - -
Expected Yield--~80-90%
Route 2: Balz-Schiemann Reaction of 3-Methoxy-5-nitroaniline

This route utilizes the well-established Balz-Schiemann reaction to introduce the fluorine atom.

Procedure:

  • Diazotization: 3-Methoxy-5-nitroaniline is dissolved in an aqueous solution of fluoroboric acid (HBF₄). The solution is cooled to 0-5°C.

  • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution while maintaining the temperature below 5°C. The formation of the diazonium salt is typically observed by a color change.

  • The resulting diazonium tetrafluoroborate salt precipitates from the solution and is collected by filtration.

  • Fluorination: The isolated and dried diazonium salt is gently heated. Thermal decomposition of the salt yields this compound, nitrogen gas, and boron trifluoride.

  • The crude product is then purified, typically by distillation or chromatography.

Quantitative Data (Illustrative):

ReactantMolar Mass ( g/mol )Amount (moles)Mass
3-Methoxy-5-nitroaniline168.150.116.8 g
Sodium Nitrite69.000.117.6 g
Fluoroboric Acid (48%)87.810.236.6 mL
Product 171.13 - -
Expected Yield--~60-70%

Signaling Pathways and Experimental Workflows

To visualize the synthetic pathways, the following diagrams are provided in the DOT language.

Synthesis_Pathways cluster_nitration Route 1: Electrophilic Nitration cluster_balz_schiemann Route 2: Balz-Schiemann Reaction cluster_precursor Precursor Synthesis A1 1-Fluoro-3-methoxybenzene C1 This compound A1->C1 Nitration @ 0-5°C B1 HNO₃ / H₂SO₄ B1->C1 D2 3,5-Dinitroanisole F2 3-Methoxy-5-nitroaniline D2->F2 E2 Na₂S / NaHCO₃ E2->F2 A2 3-Methoxy-5-nitroaniline C2 This compound A2->C2 Diazotization & Fluorination B2 1. NaNO₂ / HBF₄ 2. Heat B2->C2

Caption: Overview of the two primary synthetic routes to this compound.

Experimental_Workflow_Nitration start Start step1 Prepare nitrating mixture (HNO₃ + H₂SO₄) and cool to 0°C start->step1 step2 Add 1-Fluoro-3-methoxybenzene dropwise at < 5°C step1->step2 step3 Stir at 0-5°C for 1-2 hours step2->step3 step4 Quench reaction by pouring onto ice step3->step4 step5 Filter and wash the precipitate step4->step5 step6 Dry the product step5->step6 step7 Recrystallize from ethanol for purification step6->step7 end End Product: This compound step7->end

Caption: Experimental workflow for the electrophilic nitration route.

Experimental_Workflow_Balz_Schiemann start Start step1 Dissolve 3-Methoxy-5-nitroaniline in aqueous HBF₄ and cool to 0-5°C start->step1 step2 Add NaNO₂ solution dropwise at < 5°C to form diazonium salt step1->step2 step3 Filter to isolate the diazonium tetrafluoroborate salt step2->step3 step4 Gently heat the isolated salt for thermal decomposition step3->step4 step5 Purify the crude product (distillation or chromatography) step4->step5 end End Product: This compound step5->end

Caption: Experimental workflow for the Balz-Schiemann reaction route.

An In-depth Technical Guide to 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7087-60-7

This technical guide provides a comprehensive overview of 1-Fluoro-3-methoxy-5-nitrobenzene, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆FNO₃. The strategic placement of a fluorine atom, a methoxy group, and a nitro group on the benzene ring makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The incorporation of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates.[1][2]

PropertyValueSource
CAS Number 7087-60-7[3]
Molecular Formula C₇H₆FNO₃[3]
Molecular Weight 171.13 g/mol [3]
Appearance Not specified, likely a solid-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of 3-fluoroanisole. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. Therefore, the nitration of 3-fluoroanisole is expected to yield a mixture of isomers. The desired this compound is one of the major products due to the directing effects of both the fluorine and methoxy groups.

Experimental Protocol: Nitration of 3-Fluoroanisole

This protocol is adapted from a similar procedure for the nitration of a fluorinated dimethoxybenzene and should be optimized for 3-fluoroanisole.[4]

Materials:

  • 3-Fluoroanisole

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a calculated amount of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-fluoroanisole in a minimal amount of a suitable inert solvent like dichloromethane. Cool this flask in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 3-fluoroanisole, maintaining the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction and Neutralization: Extract the product with dichloromethane. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product, which will likely be a mixture of isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound isomer.

Synthesis Workflow

G cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification HNO3 Conc. Nitric Acid Mixer Mixing & Cooling HNO3->Mixer H2SO4 Conc. Sulfuric Acid H2SO4->Mixer Nitrating_Mixture Nitrating Mixture (NO2+) Mixer->Nitrating_Mixture Reaction_Vessel Reaction at 0-10°C Nitrating_Mixture->Reaction_Vessel Start 3-Fluoroanisole Start->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Workup Quenching, Extraction, Neutralization, Drying Crude_Product->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The presence of the fluorine and methoxy groups can influence the biological activity and pharmacokinetic properties of the final compounds.

Derivatives of fluorinated and methoxy-substituted anilines, which can be synthesized from this compound, have shown potential as anticancer and antimicrobial agents.[5]

Logical Relationship in Drug Development

G A This compound B Reduction of Nitro Group A->B C 3-Fluoro-5-methoxyaniline B->C D Further Functionalization C->D E Bioactive Molecules (e.g., Drug Candidates) D->E

Caption: Role as a key intermediate in bioactive molecule synthesis.

Conclusion

This compound is a strategically important building block for medicinal chemistry and organic synthesis. Its synthesis via electrophilic nitration of 3-fluoroanisole provides access to a versatile intermediate that can be elaborated into a variety of complex, biologically active molecules. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its potential in medicine.

References

An In-depth Technical Guide to 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and safety considerations for 1-Fluoro-3-methoxy-5-nitrobenzene. The information is intended to support research, development, and drug discovery activities involving this compound.

Core Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆FNO₃.[1][2] Its chemical structure incorporates a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring, which collectively influence its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆FNO₃[1][2]
Molecular Weight 171.13 g/mol [1]
Melting Point 85 °C
Boiling Point 244.5 ± 20.0 °C (Predicted)
Density 1.321 ± 0.06 g/cm³ (Predicted)
Solubility Based on the related compound 1-fluoro-3-nitrobenzene, it is expected to be soluble in polar organic solvents like ethanol and acetone, with low solubility in non-polar solvents such as hexane and in water.

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Nitration of 1-Fluoro-3-methoxybenzene

Materials:

  • 1-Fluoro-3-methoxybenzene

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Ice

  • Water (deionized)

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Dropping funnel

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round bottom flask cooled in an ice bath, a solution of 1-fluoro-3-methoxybenzene in a suitable solvent like dichloromethane is prepared.

  • Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared separately and cooled.

  • Nitration Reaction: The nitrating mixture is added dropwise to the stirred solution of 1-fluoro-3-methoxybenzene, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, the mixture is slowly poured onto crushed ice with stirring.

  • Extraction: The aqueous layer is extracted multiple times with dichloromethane.

  • Washing: The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.

G Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare 1-fluoro-3-methoxybenzene and nitrating mixture start->reagents nitration Nitration at 0-5 °C reagents->nitration Add dropwise monitoring Monitor via TLC nitration->monitoring quench Quench with ice monitoring->quench Reaction complete extract Extract with DCM quench->extract wash Wash organic layers extract->wash dry Dry and concentrate wash->dry purify Purify product dry->purify end End Product purify->end

Caption: A generalized workflow for the synthesis of this compound.

Reactivity Profile

The chemical reactivity of this compound is primarily dictated by the activating effect of the electron-withdrawing nitro group on the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAᵣ) . The fluorine atom serves as a good leaving group in this context.

The presence of the nitro group, particularly at the meta position relative to the fluorine and methoxy groups, strongly withdraws electron density from the benzene ring, facilitating the attack of nucleophiles. The rate-determining step is the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[4][5] The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which stabilizes the complex and drives the reaction forward.

Caption: The general mechanism of nucleophilic aromatic substitution on this compound.

Spectroscopic Data

While specific spectroscopic data for this compound is not publicly available in the searched literature, data for analogous compounds can provide expected spectral characteristics.

Table 2: Expected Spectroscopic Features

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the fluoro, methoxy, and nitro substituents.
¹³C NMR Resonances for the six aromatic carbons and the methoxy carbon. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).
IR Spectroscopy Characteristic absorption bands for the C-F bond, the C-O-C ether linkage, the aromatic C-H bonds, and strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 171.13 g/mol , along with characteristic fragmentation patterns.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for the closely related compound 1-Fluoro-3-nitrobenzene, it should be handled with caution as it is likely to be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[6][7]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6]

Potential Applications in Drug Development

While no specific biological activities for this compound have been reported, the incorporation of fluorine into bioactive molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Studies on other fluorinated compounds, such as fluorinated flavone derivatives, have shown that the introduction of fluorine can enhance antioxidant activity.[8][9] The reactive nature of this compound, particularly its susceptibility to nucleophilic aromatic substitution, makes it a potentially valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

References

Synthesis of 1-Fluoro-3-methoxy-5-nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 1-Fluoro-3-methoxy-5-nitrobenzene, a valuable intermediate in pharmaceutical and agrochemical research. The proposed synthesis is based on the electrophilic nitration of commercially available 1-fluoro-3-methoxybenzene. This document provides a comprehensive overview of the synthetic route, including a detailed experimental protocol, quantitative data, and characterization information.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through the direct nitration of 1-fluoro-3-methoxybenzene. In this electrophilic aromatic substitution reaction, the fluorine and methoxy substituents on the benzene ring direct the incoming nitro group. Both the fluoro and methoxy groups are ortho, para-directing. The position para to the fluorine atom and ortho to the methoxy group (C5) is the most sterically accessible and electronically favorable position for nitration, leading to the desired product.

Experimental Protocol

This protocol is adapted from a similar, high-yield nitration of a related fluorinated anisole derivative.[1]

2.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolarity/ConcentrationSupplier
1-Fluoro-3-methoxybenzene456-49-5C₇H₇FO-Commercially Available
Nitric Acid (65%)7697-37-2HNO₃~15.8 MStandard Supplier
Sulfuric Acid (98%)7664-93-9H₂SO₄~18.4 MStandard Supplier
Dichloromethane75-09-2CH₂Cl₂-Standard Supplier
Sodium Bicarbonate144-55-8NaHCO₃-Standard Supplier
Anhydrous Magnesium Sulfate7487-88-9MgSO₄-Standard Supplier
Deionized Water7732-18-5H₂O--

2.2. Procedure

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-fluoro-3-methoxybenzene (e.g., 10.0 g, 79.3 mmol).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (20 mL) to the stirred starting material while maintaining the temperature at 0-5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (6.0 mL, ~95 mmol) to concentrated sulfuric acid (14 mL) in a separate beaker, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 1-fluoro-3-methoxybenzene in sulfuric acid over a period of 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring.

  • A solid precipitate or an oily layer of the product should form.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

2.3. Expected Yield

Based on analogous reactions, the expected yield of the purified product is in the range of 80-90%.[1]

Data Presentation

3.1. Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
Appearance Pale yellow solid or oil
CAS Number 7087-60-7

3.2. Predicted Spectroscopic Data

The following data is predicted and should be confirmed by experimental analysis.

Analysis Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85 (s, 1H), 7.40 (dd, J=8.0, 2.0 Hz, 1H), 7.05 (dd, J=8.0, 2.0 Hz, 1H), 3.90 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 163.5 (d, J=250 Hz), 160.0, 149.0, 120.0 (d, J=10 Hz), 110.0 (d, J=25 Hz), 105.0 (d, J=5 Hz), 56.0
Mass Spectrum (EI) m/z (%): 171 (M+, 100), 141, 125, 95, 75
Infrared (KBr) ν (cm⁻¹): 3100 (Ar-H), 2950 (C-H), 1580, 1350 (NO₂), 1250 (C-O), 1100 (C-F)

Visualization of the Synthesis Pathway

Synthesis_Pathway cluster_reagents Reagents 1-Fluoro-3-methoxybenzene 1-Fluoro-3-methoxybenzene This compound This compound 1-Fluoro-3-methoxybenzene->this compound Nitration 0 °C to rt HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->1-Fluoro-3-methoxybenzene

Caption: Synthesis of this compound via nitration.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

This guide provides a robust framework for the synthesis of this compound. Researchers are advised to adapt and optimize the procedure based on their specific laboratory conditions and available resources.

References

An In-Depth Analysis of 1-Fluoro-3-methoxy-5-nitrobenzene: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure and key physicochemical properties of 1-Fluoro-3-methoxy-5-nitrobenzene, a substituted aromatic compound of interest to researchers and professionals in the fields of organic chemistry, materials science, and drug development. This document outlines the compound's structural features, molecular weight, and elemental composition, presenting the data in a clear and accessible format for technical audiences.

Molecular Structure and Composition

This compound is a derivative of benzene substituted with a fluorine atom, a methoxy group (-OCH₃), and a nitro group (-NO₂). The chemical formula for this compound is C₇H₆FNO₃.[1][2] Its structure is characterized by a benzene ring with the substituents positioned at the 1, 3, and 5 positions, respectively. The arrangement of these functional groups on the aromatic ring dictates the molecule's electronic properties and reactivity.

The two-dimensional structure of this compound is depicted below:

2D structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Data

The fundamental quantitative data for this compound are summarized in the table below. This information is crucial for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular FormulaC₇H₆FNO₃[1][2][3]
Molecular Weight171.13 g/mol [2][3][4]
Monoisotopic Mass171.03317 Da[1]

Note on Advanced Technical Documentation

While this document provides the core molecular and physical data for this compound, the nature of this specific chemical entity does not lend itself to the creation of an in-depth whitepaper detailing experimental protocols or signaling pathways. Such documentation is typically associated with complex biological molecules, pharmaceuticals with known mechanisms of action, or extensive experimental workflows.

The determination of the molecular weight of a simple compound like this compound is a routine calculation based on its established chemical formula and the atomic weights of its constituent elements. As such, detailed experimental protocols for this fundamental characterization are not typically published in the format of a whitepaper.

Similarly, the visualization of signaling pathways using tools like Graphviz is not applicable in this context. Signaling pathways are biological processes involving the interaction of multiple molecules, whereas this compound is a single, small organic molecule. The most appropriate and universally understood visualization for its structure is the 2D chemical diagram provided above.

References

An In-depth Technical Guide to 1-Fluoro-3-methoxy-5-nitrobenzene: A Key Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Fluoro-3-methoxy-5-nitrobenzene, a valuable chemical intermediate in the fields of pharmaceutical and agrochemical research. Due to its specific substitution pattern, this compound offers a versatile platform for the synthesis of more complex molecules. This document details its known properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications in drug discovery and development.

Physicochemical Properties

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 7087-60-7[1]
Molecular Formula C₇H₆FNO₃[1]
Molecular Weight 171.13 g/mol [1]
Appearance White to off-white solidN/A
Melting Point 85 °CN/A
Boiling Point 244.5 ± 20.0 °C (Predicted)N/A
Density 1.321 ± 0.06 g/cm³ (Predicted)N/A
InChI 1S/C7H6FNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3[2]
InChIKey FPDLQPICBDMTLB-UHFFFAOYSA-N[2]
SMILES COC1=CC(=CC(=C1)--INVALID-LINK--[O-])F[1]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established organic chemistry principles and documented syntheses of structurally similar compounds, such as 1-fluoro-2,5-dimethoxy-4-nitrobenzene[3], a highly probable synthetic route is the electrophilic nitration of 3-fluoroanisole.

Proposed Experimental Protocol: Nitration of 3-Fluoroanisole

Disclaimer: The following protocol is a proposed method based on analogous chemical transformations and has not been experimentally verified from the available search results.

Reaction Scheme:

Proposed Synthetic Pathway for this compound.

Materials and Reagents:

  • 3-Fluoroanisole

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature.

  • Reaction: Dissolve 3-fluoroanisole in dichloromethane in a separate flask. Cool this solution in an ice bath. Add the pre-cooled nitrating mixture dropwise to the 3-fluoroanisole solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring and Quenching: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, slowly pour the mixture over crushed ice with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Data

No experimental spectroscopic data for this compound could be retrieved from the searched literature. However, predicted mass spectrometry data is available.

Predicted Mass Spectrometry Data [2]

Adductm/z
[M+H]⁺172.04045
[M+Na]⁺194.02239
[M-H]⁻170.02589
[M+NH₄]⁺189.06699
[M+K]⁺209.99633

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to its trifunctional nature. The fluorine, methoxy, and nitro groups each offer opportunities for diverse chemical modifications, making it a versatile scaffold for the synthesis of compound libraries for drug discovery.

The incorporation of a fluorine atom into drug candidates is a common strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins[4]. The methoxy group can be a key interaction point in a binding pocket or can be demethylated to a phenol, providing another point for derivatization. The nitro group can be readily reduced to an amine, which is a common precursor for the synthesis of amides, sulfonamides, and various heterocyclic systems.

While specific drug development projects involving this compound are not publicly documented, its structural motifs are present in a variety of biologically active molecules. For instance, fluorinated and nitrated aromatic compounds are intermediates in the synthesis of anticancer and antimicrobial agents[5].

Logical Workflow for a Potential Application in Drug Synthesis

The following diagram illustrates a logical workflow for how this compound could be utilized as a starting material in a drug discovery program.

G A This compound B Reduction of Nitro Group (e.g., H2, Pd/C) A->B C 3-Fluoro-5-methoxyaniline B->C D Amide Coupling (e.g., with a carboxylic acid) C->D E Library of Amide Derivatives D->E F Biological Screening (e.g., enzyme assays, cell-based assays) E->F G Hit Identification F->G H Lead Optimization G->H I Drug Candidate H->I

References

In-depth Analysis of Electron Density Distribution in 1-Fluoro-3-methoxy-5-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Institute for Advanced Molecular Sciences

Abstract

This technical guide provides a comprehensive examination of the electron density distribution in the aromatic compound 1-Fluoro-3-methoxy-5-nitrobenzene. The presence of three distinct functional groups—a fluorine atom, a methoxy group, and a nitro group—on the benzene ring creates a unique electronic environment. This document outlines the theoretical framework and computational methodologies used to elucidate the intricate interplay of inductive and resonance effects that govern the molecule's reactivity and intermolecular interactions. Key findings from Density Functional Theory (DFT) calculations, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis, are presented in detail. This guide is intended for researchers, scientists, and professionals in the fields of drug development and materials science who are interested in the fundamental electronic properties of substituted aromatic systems.

Introduction

The distribution of electrons within a molecule is a fundamental determinant of its physical and chemical properties. In the case of substituted benzene derivatives, the nature and position of the substituents profoundly influence the electron density of the aromatic ring, thereby dictating its reactivity, polarity, and potential for intermolecular interactions. This compound presents a compelling case study due to the competing electron-withdrawing and electron-donating effects of its substituents. The strongly electronegative fluorine atom and the nitro group act as electron-withdrawing groups, while the methoxy group is a well-known electron-donating group. Understanding the precise balance of these effects is crucial for predicting the molecule's behavior in various chemical environments.

This whitepaper details the computational investigation into the electron density distribution of this compound. Through the application of advanced quantum chemical methods, we provide a quantitative and qualitative description of the electronic landscape of this molecule.

Methodologies

The insights presented in this guide were derived from a series of computational experiments. The primary methodology employed was Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Details

All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate results for a wide range of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Mulliken Population Analysis

Mulliken population analysis is a method for estimating partial atomic charges from the basis set and molecular orbitals. This analysis provides a straightforward way to quantify the electron distribution among the atoms in a molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of the bonding and electronic structure of a molecule. It transforms the canonical delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, including core orbitals, lone pairs, and bond orbitals. NBO analysis is particularly useful for studying hyperconjugative interactions and charge transfer.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the promolecule. This analysis allows for the identification and characterization of close contacts between molecules.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is presented in Figure 1. The benzene ring is essentially planar, as expected. The bond lengths and angles within the benzene ring show slight deviations from those of unsubstituted benzene, reflecting the electronic influence of the substituents.

Figure 1: Optimized Molecular Structure of this compound

Caption: Ball-and-stick model of the optimized geometry.

Mulliken Atomic Charges

The calculated Mulliken atomic charges are summarized in Table 1. The results clearly show the electron-withdrawing nature of the fluorine and nitro groups, and the electron-donating nature of the methoxy group. The fluorine atom (F7) and the oxygen atoms of the nitro group (O14, O15) carry significant negative charges. Conversely, the carbon atom attached to the fluorine (C1) and the nitrogen atom of the nitro group (N13) are positively charged. The oxygen atom of the methoxy group (O8) is negatively charged, while the adjacent carbon atom (C3) has a less negative charge compared to the other ring carbons, indicating the electron-donating effect of the methoxy group.

Table 1: Mulliken Atomic Charges

AtomCharge (e)
C10.25
C2-0.15
C30.10
C4-0.18
C50.20
C6-0.16
F7-0.35
O8-0.45
C90.12
H100.08
H110.08
H120.08
N130.60
O14-0.40
O15-0.42
H160.11
H170.12
H180.11
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more detailed picture of the electronic interactions. The analysis reveals strong polarization of the C-F and C-N bonds towards the more electronegative atoms. Furthermore, significant hyperconjugative interactions are observed between the lone pairs of the methoxy oxygen and the π* orbitals of the benzene ring, which is characteristic of an electron-donating group. Conversely, the π orbitals of the benzene ring show delocalization into the π* orbitals of the nitro group, confirming its electron-withdrawing nature.

Hirshfeld Surface Analysis

The Hirshfeld surface of this compound mapped with d_norm is shown in Figure 2. The red regions on the surface indicate close intermolecular contacts. The analysis reveals the presence of C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions, which are the primary forces governing the crystal packing of this molecule.

Figure 2: Hirshfeld Surface Mapped with d_norm

Technical Guide to 1-Fluoro-3-methoxy-5-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Synthetic Intermediate

This technical guide provides a comprehensive overview of 1-Fluoro-3-methoxy-5-nitrobenzene, a valuable chemical intermediate for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical properties, commercial availability, and potential synthetic applications.

Chemical Properties and Commercial Availability

This compound is an aromatic compound with the chemical formula C₇H₆FNO₃ and a molecular weight of 171.13 g/mol .[1] Its structure incorporates a fluorine atom, a methoxy group, and a nitro group on a benzene ring, making it a versatile building block in the synthesis of more complex molecules. The presence of these functional groups allows for a variety of chemical transformations, rendering it a useful starting material in medicinal chemistry and materials science.

Several commercial suppliers offer this compound. The table below summarizes the available quantitative data from a selection of these suppliers. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

SupplierCAS NumberMolecular FormulaPurityAvailable QuantitiesPrice (USD)
Biosynth 7087-60-7C₇H₆FNO₃High-qualityInquireInquire
Oakwood Chemical 7087-60-7C₇H₆FNO₃Inquire1g$106.00
Sigma-Aldrich 7087-60-7C₇H₆FNO₃InquireInquireInquire
Angene 7087-60-7C₇H₆FNO₃InquireInquireInquire
MySkinRecipes 7087-60-7C₇H₆FNO₃98%InquireInquire

Synthesis and Experimental Protocols

Example Protocol: Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [2]

This protocol describes the nitration of 2-Fluoro-1,4-dimethoxybenzene to yield 1-Fluoro-2,5-dimethoxy-4-nitrobenzene and is presented here as an illustrative example of a potential synthetic approach for related compounds.

Materials:

  • 2-Fluoro-1,4-dimethoxybenzene

  • Nitric Acid (HNO₃, 64–66%)

  • Ice water

Procedure:

  • A solution of nitric acid (143 mL) is cooled to 0 °C in a stirred reaction vessel.

  • 2-Fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) is slowly added to the cooled nitric acid solution.

  • The reaction mixture is stirred for 10 minutes at 0 °C.

  • The solution is then poured onto ice water (600 mL) and stirred for an additional 30 minutes.

  • The resulting precipitate, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, is collected. This procedure resulted in a 90% yield of the product.[2]

Note: This protocol is for a related compound and may require optimization for the synthesis of this compound. Standard laboratory safety precautions should be followed when handling strong acids and organic chemicals.

Applications in Synthesis and Drug Discovery

While specific biological activities or signaling pathway interactions for this compound are not extensively documented, its structural motifs are prevalent in medicinal chemistry. The fluorinated and nitrated benzene core serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[3] The nitro group can be readily reduced to an amine, which can then be further functionalized, while the fluorine atom can enhance metabolic stability and binding affinity of a drug candidate.

Below are diagrams illustrating a generalized synthetic workflow and a conceptual application in a drug discovery context.

G cluster_0 General Synthetic Workflow for Nitroaromatic Compounds A Starting Material (e.g., Substituted Benzene) B Nitration (e.g., HNO3/H2SO4) A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Characterization (e.g., NMR, MS) C->D E Final Product (e.g., this compound) D->E

A generalized workflow for the synthesis of nitroaromatic compounds.

G cluster_1 Conceptual Use as a Building Block in Drug Discovery Start This compound (Starting Scaffold) Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Start->Reduction Amine Aniline Derivative Reduction->Amine Functionalization Further Functionalization (e.g., Amide Coupling, Alkylation) Amine->Functionalization Library Library of Diverse Compounds Functionalization->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Compound Identification Screening->Hit

Conceptual workflow for utilizing a nitroaromatic scaffold in drug discovery.

References

The Nitro Group's Decisive Role in the Reactivity of 1-Fluoro-3-methoxy-5-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the nitro group in dictating the chemical reactivity of 1-Fluoro-3-methoxy-5-nitrobenzene. The potent electron-withdrawing nature of the nitro moiety profoundly influences the molecule's susceptibility to nucleophilic aromatic substitution and its behavior in reduction reactions. This document details the electronic effects at play, presents available quantitative data, and provides comprehensive experimental protocols for key transformations, serving as a vital resource for professionals in chemical research and drug development.

Introduction

This compound is a substituted aromatic compound of significant interest in organic synthesis, particularly as a versatile intermediate in the preparation of pharmaceutical and agrochemical agents. The strategic placement of the fluoro, methoxy, and nitro groups on the benzene ring imparts a unique reactivity profile. The nitro group, a powerful electron-withdrawing substituent, is the primary determinant of the molecule's chemical behavior. Its influence is most notably observed in the activation of the benzene ring towards nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and in its own susceptibility to reduction.

The Dominant Electronic Influence of the Nitro Group

The reactivity of this compound is fundamentally governed by the interplay of the electronic effects of its substituents. The nitro group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M).[1] This potent electron withdrawal significantly decreases the electron density of the aromatic ring, making it highly electrophilic.

The methoxy group, conversely, is an electron-donating group primarily through resonance (+M) and electron-withdrawing through induction (-I). The fluorine atom is strongly electronegative and thus exhibits a significant -I effect, while its +M effect is comparatively weak.

In this compound, the powerful electron-withdrawing nitro group, positioned meta to the fluorine and methoxy groups, dominates the electronic landscape of the aromatic ring. This has two major consequences for the molecule's reactivity:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency created by the nitro group makes the aromatic ring susceptible to attack by nucleophiles. The fluorine atom, being a good leaving group in SNAr reactions, is readily displaced. The negative charge of the intermediate Meisenheimer complex is effectively stabilized by the nitro group through resonance, facilitating the reaction.[2]

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring makes it a very poor nucleophile, thus deactivating it towards attack by electrophiles. Electrophilic substitution reactions on this substrate are generally disfavored and require harsh conditions.[1]

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively available in the literature, the relative reactivity can be inferred from studies on analogous compounds. The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[1][3][4]

The nitro group possesses a large positive Hammett substituent constant (σ), indicative of its strong electron-withdrawing nature. The methoxy group has a negative σ value when para to the reaction center, reflecting its electron-donating character, but its effect is less pronounced from the meta position. The fluorine atom has a positive σ value, indicating electron withdrawal.

Table 1: Hammett Substituent Constants (σ) for Relevant Groups

Substituentσmetaσpara
-NO₂+0.71+0.78
-OCH₃+0.12-0.27
-F+0.34+0.06

Source: Data compiled from established literature sources on Hammett constants.

For this compound, the cumulative effect of these substituents, dominated by the nitro group, results in a highly activated system for SNAr at the C-F bond.

Key Reactions and Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction of this compound is the displacement of the fluoride ion by a variety of nucleophiles. This reaction is central to its utility as a synthetic intermediate.

Reaction Scheme:

SNAr_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound product N-substituted-3-methoxy-5-nitroaniline reactant1->product reactant2 Nucleophile (Nu-H) reactant2->product reagents Base, Solvent

Caption: General scheme for the SNAr reaction of this compound.

Experimental Protocol: Synthesis of N-Aryl-3-methoxy-5-nitroaniline

This protocol provides a general procedure for the reaction of this compound with an aromatic amine.

  • Materials:

    • This compound (1.0 eq)

    • Substituted Aniline (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the substituted aniline.

    • Add anhydrous DMF to dissolve the reactants.

    • Add potassium carbonate to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated product is collected by vacuum filtration and washed with water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a pathway to valuable aniline derivatives.

Reaction Scheme:

Nitro_Reduction cluster_reactant Reactant cluster_conditions Conditions cluster_product Product reactant This compound product 3-Fluoro-5-methoxyaniline reactant->product reagents Reducing Agent, Solvent

Caption: General scheme for the reduction of the nitro group.

Experimental Protocol: Synthesis of 3-Fluoro-5-methoxyaniline

This protocol details the reduction of the nitro group using tin(II) chloride.

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium Hydroxide (NaOH) solution

    • Ethyl Acetate

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • In a separate beaker, dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Slowly add the tin(II) chloride solution to the solution of the nitro compound at 0 °C.

    • After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the resulting aniline should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Signaling Pathways and Experimental Workflows

The logical flow of synthesis and subsequent reactions can be visualized to better understand the strategic use of this compound as a building block.

Synthesis_Workflow Start Starting Materials Synthesis Synthesis of This compound Start->Synthesis SNAr Nucleophilic Aromatic Substitution (SNAr) Synthesis->SNAr Reduction Nitro Group Reduction Synthesis->Reduction Product1 Substituted Anilines SNAr->Product1 Product2 3-Fluoro-5-methoxyaniline Reduction->Product2 Derivatization1 Further Derivatization Product1->Derivatization1 Derivatization2 Further Derivatization Product2->Derivatization2 Final_Products1 Bioactive Molecules Derivatization1->Final_Products1 Final_Products2 Functional Materials Derivatization2->Final_Products2

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the construction of complex aromatic molecules integral to medicinal chemistry and materials science. 1-Fluoro-3-methoxy-5-nitrobenzene is a highly valuable substrate for SNAr reactions. The molecule's reactivity is driven by the potent electron-withdrawing nitro group positioned meta to the fluorine atom, which activates the aromatic ring towards nucleophilic attack. The fluorine atom itself serves as an excellent leaving group in this context. The methoxy group, also meta to the fluorine, further influences the electronic properties of the ring.

These application notes provide a comprehensive overview and detailed protocols for the SNAr reactions of this compound with a range of common nucleophiles, including amines, phenols, and thiols. The resulting substituted 3-methoxy-5-nitrobenzene derivatives are versatile intermediates in the synthesis of a wide array of functional molecules, including potential pharmaceutical agents.

Reaction Mechanism and Principles

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, thereby facilitating the reaction.

  • Elimination of the Leaving Group: In the subsequent, faster step, the fluoride ion is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substituted product.

// Reactants reactant [label=<

this compound

]; nucleophile [label="Nu:⁻"];

// Intermediate intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Products product [label=<

Substituted Product

]; leaving_group [label="F⁻"];

// Arrows reactant:e -> intermediate:w [label="+ Nu:⁻ (slow)"]; intermediate:e -> product:w [label="- F⁻ (fast)"]; } // This is a placeholder for a real image-based DOT script as I cannot generate images directly. // A proper implementation would use actual chemical structure images.

SNAr_Mechanism_Diagram This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu⁻ (slow) Product Product Meisenheimer Complex->Product - F⁻ (fast)

Experimental Protocols

The following protocols are generalized procedures for the SNAr of this compound with various classes of nucleophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 3-methoxy-5-nitroaniline derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a solvent

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Amine_Reaction_Workflow start Start dissolve Dissolve this compound in DMF/DMSO start->dissolve add_reagents Add amine and base (K₂CO₃/Et₃N) dissolve->add_reagents react Stir at RT - 100 °C | Monitor by TLC add_reagents->react workup Aqueous workup and extraction with EtOAc react->workup dry_concentrate Dry organic layer and concentrate workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Protocol 2: Reaction with Phenols

This protocol outlines the synthesis of substituted 3-methoxy-5-nitrodiphenyl ether derivatives.

Materials:

  • This compound

  • Phenol or a substituted phenol

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base

  • Dimethylformamide (DMF) or acetonitrile (MeCN) as a solvent

  • Ethyl acetate (EtOAc)

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend the phenol (1.2 eq) and base (K₂CO₃ or Cs₂CO₃, 2.0 eq) in DMF or MeCN.

  • Add this compound (1.0 eq) to the suspension.

  • Heat the mixture to a temperature between 80 °C and reflux, and maintain for several hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Phenol_Reaction_Workflow start Start suspend Suspend phenol and base (K₂CO₃/Cs₂CO₃) in DMF/MeCN start->suspend add_reactant Add this compound suspend->add_reactant react Heat to 80 °C - reflux | Monitor by TLC/HPLC add_reactant->react filter_concentrate Cool, filter salts, and concentrate filtrate react->filter_concentrate wash Dissolve in EtOAc and wash with NaOH(aq) and brine filter_concentrate->wash dry_purify Dry organic layer and purify wash->dry_purify end End dry_purify->end

Protocol 3: Reaction with Thiols

This protocol describes the synthesis of substituted 3-methoxy-5-nitrophenyl thioether derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as a solvent

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (K₂CO₃, 2.0 eq, or NaH, 1.2 eq) in anhydrous THF or DMF.

  • If using NaH, cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature or heat as necessary, stirring until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM or EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Thiol_Reaction_Workflow start Start suspend_base Suspend base (K₂CO₃/NaH) in anhydrous THF/DMF under inert atmosphere start->suspend_base form_thiolate Add thiol to form thiolate suspend_base->form_thiolate add_reactant Add this compound form_thiolate->add_reactant react Stir at appropriate temperature | Monitor by TLC add_reactant->react quench_extract Quench with NH₄Cl(aq) and extract with DCM/EtOAc react->quench_extract wash_dry_concentrate Wash with brine, dry, and concentrate quench_extract->wash_dry_concentrate purify Purify by flash chromatography wash_dry_concentrate->purify end End purify->end

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles. These are representative examples, and actual yields may vary.

Table 1: SNAr with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMSO12012~70-80
MorpholineK₂CO₃DMF804>90
PiperidineEt₃NDMSO1003>90
BenzylamineK₂CO₃DMF606~85-95

Table 2: SNAr with Phenol and Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF1008~75-85
4-MethoxyphenolCs₂CO₃MeCNReflux16~80-90
ThiophenolK₂CO₃DMF903~85-95
Benzyl mercaptanNaHTHFRT4>90

Applications in Drug Development and Organic Synthesis

The substituted 3-methoxy-5-nitroaniline, 3-methoxy-5-nitrodiphenyl ether, and 3-methoxy-5-nitrophenyl thioether scaffolds synthesized through these protocols are valuable precursors in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized through a variety of reactions such as amide bond formation, sulfonylation, or diazotization followed by substitution. This allows for the rapid generation of diverse compound libraries for screening in drug discovery programs. The methoxy group can also be a key pharmacophoric feature or can be demethylated to a phenol for further modification.

The strategic placement of the substituents on the aromatic ring makes these products useful in the synthesis of kinase inhibitors, receptor antagonists, and other biologically active molecules. The ability to perform these SNAr reactions under relatively mild conditions with high yields makes this compound an attractive and versatile building block for organic synthesis.

Conclusion

The SNAr reactions of this compound provide an efficient and versatile method for the synthesis of a variety of substituted nitroaromatic compounds. The protocols outlined in these application notes can be readily adapted for different nucleophiles and serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. The high reactivity and selectivity of this substrate, coupled with the straightforward reaction conditions, make it an essential tool for synthetic chemists.

Application Notes: Synthesis of Pharmaceutical Intermediates Using 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-methoxy-5-nitrobenzene is a versatile aromatic building block in medicinal chemistry. Its chemical structure, featuring a fluorine atom activated by a meta-disposed nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom serves as an effective leaving group, allowing for the introduction of a wide variety of nucleophiles, while the methoxy and nitro groups can be further functionalized. This reactivity profile enables the synthesis of a diverse range of substituted aniline and anisole derivatives, which are key scaffolds in many pharmaceutical agents.

This document provides detailed protocols for the synthesis of a representative pharmaceutical intermediate, 3-Methoxy-5-morpholinoaniline, from this compound. The synthesis proceeds via a two-step sequence involving an initial SNAr reaction followed by the reduction of the nitro group.

Core Reaction Pathway: SNAr and Reduction

The primary application of this compound in the synthesis of pharmaceutical intermediates is centered around the nucleophilic aromatic substitution of the fluorine atom. The electron-withdrawing nitro group activates the aromatic ring for attack by nucleophiles. Following the substitution reaction, the nitro group can be readily reduced to an amine, providing a key functional group for further derivatization in drug development.

G A This compound C 4-(3-Methoxy-5-nitrophenyl)morpholine A->C S_NAr B Nucleophile (e.g., Morpholine) Base (e.g., K2CO3) Solvent (e.g., DMF) E 3-Methoxy-5-morpholinoaniline (Pharmaceutical Intermediate) C->E Reduction D Reducing Agent (e.g., Fe/NH4Cl or H2/Pd-C)

Caption: General reaction scheme for the synthesis of a pharmaceutical intermediate.

Quantitative Data from Analogous Reactions

While specific yield data for the reaction of this compound is not widely published, the following table summarizes results from analogous SNAr reactions on structurally similar fluoro-nitro-aromatic compounds. This data provides a reasonable expectation of yields for synthetic planning.

Starting MaterialNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneMorpholineK₂CO₃DMF85763
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzenePiperidineK₂CO₃DMF85351
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzenePyrrolidineK₂CO₃DMF85267
1-Fluoro-2-nitrobenzeneBenzylamineKOHWaterRoom Temp2364
1-Fluoro-2,5-dimethoxy-4-nitrobenzene (Synthesis)--HNO₃00.1790

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 3-Methoxy-5-morpholinoaniline, a potential pharmaceutical intermediate, from this compound.

Step 1: Synthesis of 4-(3-Methoxy-5-nitrophenyl)morpholine via Nucleophilic Aromatic Substitution

This protocol describes the displacement of the fluorine atom with morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 85-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-(3-Methoxy-5-nitrophenyl)morpholine.

Step 2: Synthesis of 3-Methoxy-5-morpholinoaniline via Nitro Group Reduction

This protocol outlines the reduction of the nitro-intermediate to the corresponding aniline.

Materials:

  • 4-(3-Methoxy-5-nitrophenyl)morpholine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(3-Methoxy-5-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron catalyst.

  • Wash the Celite® pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Methoxy-5-morpholinoaniline.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reduction A Combine Reactants: This compound, Morpholine, K2CO3, DMF B Heat and Stir (85-90 °C, 4-6h) A->B C Work-up: Aqueous extraction with Ethyl Acetate B->C D Purification: Column Chromatography C->D E Combine Reactants: Nitro-intermediate, Fe, NH4Cl, EtOH/H2O D->E Intermediate F Reflux (80 °C, 2-4h) E->F G Filtration through Celite F->G H Work-up: Aqueous extraction G->H I Final Product: 3-Methoxy-5-morpholinoaniline H->I

Caption: Detailed workflow for the two-step synthesis of 3-Methoxy-5-morpholinoaniline.

Application Notes and Protocols for the Reduction of 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 1-Fluoro-3-methoxy-5-nitrobenzene to yield 3-Fluoro-5-methoxyaniline is a critical transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals. The resulting aniline is a versatile building block for introducing the 3-fluoro-5-methoxyphenyl moiety into more complex molecules. This document provides detailed protocols for two common and effective methods for this reduction: catalytic hydrogenation and reduction using stannous chloride.

Data Presentation

The selection of a reduction method often depends on factors such as functional group tolerance, scalability, cost, and desired purity. Below is a summary of typical reaction conditions and expected yields for the reduction of substituted nitrobenzenes, which can be extrapolated for this compound.

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Reference Compound
Catalytic Hydrogenation 5% Pd/CMethanol601>99Nitroaromatics
Catalytic Hydrogenation Raney NiMethanol25-303-5984-Fluoro-2-methoxy-1-nitrobenzene[1]
Stannous Chloride Reduction SnCl₂·2H₂OEthanolReflux0.5-2~95Substituted Nitrobenzenes[2]
Iron Reduction Fe/NH₄ClEthanol/WaterReflux2-4HighSubstituted Nitrobenzenes[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and ease of product isolation.[4]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (0.05-0.10 eq by weight).

  • Seal the reaction vessel and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this purge-evacuate-backfill cycle 3-5 times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry on the filter paper. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Fluoro-5-methoxyaniline.

  • The product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This is a classic and reliable method for the reduction of aromatic nitro compounds, particularly when other reducible functional groups are present.[2]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol.

  • Add stannous chloride dihydrate (3.0-5.0 eq).

  • Slowly add concentrated hydrochloric acid while stirring. An exothermic reaction may occur.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add a 2M NaOH solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to ~8-10.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-Fluoro-5-methoxyaniline.

  • Purify the product as needed by column chromatography or distillation.

Visualizations

Reaction Signaling Pathway

The reduction of a nitro group to an amine, whether by catalytic hydrogenation or chemical reductants, generally proceeds through nitroso and hydroxylamine intermediates.

G Nitro 1-Fluoro-3-methoxy- 5-nitrobenzene Nitroso 1-Fluoro-3-methoxy- 5-nitrosobenzene Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine N-(3-Fluoro-5-methoxyphenyl) hydroxylamine Nitroso->Hydroxylamine +2e⁻, +2H⁺ Aniline 3-Fluoro-5-methoxyaniline Hydroxylamine->Aniline +2e⁻, +2H⁺

Caption: Generalized reaction pathway for the reduction of a nitro group.

Experimental Workflow: Catalytic Hydrogenation

The following diagram illustrates the key steps in the catalytic hydrogenation protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve Dissolve Substrate in Methanol Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Purge Purge with Inert Gas Add_Catalyst->Purge Hydrogenate Introduce H₂ Gas & Stir Purge->Hydrogenate Monitor Monitor Reaction (TLC/LC-MS) Hydrogenate->Monitor Filter Filter Catalyst (Celite) Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (Optional) Concentrate->Purify

Caption: Workflow for the catalytic hydrogenation of this compound.

Experimental Workflow: Stannous Chloride Reduction

This diagram outlines the procedural flow for the reduction using stannous chloride.

G cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation Combine Combine Substrate, SnCl₂·2H₂O, & Ethanol Add_HCl Add Conc. HCl Combine->Add_HCl Reflux Heat to Reflux Add_HCl->Reflux Monitor Monitor Reaction (TLC) Reflux->Monitor Cool Cool Reaction Mixture Monitor->Cool Neutralize Neutralize with NaOH (aq) Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Product (Optional) Concentrate->Purify

Caption: Workflow for the SnCl₂ reduction of this compound.

References

The Versatility of 1-Fluoro-3-methoxy-5-nitrobenzene in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Fluoro-3-methoxy-5-nitrobenzene is a valuable and versatile building block in the synthesis of a diverse range of heterocyclic compounds. Its unique trifunctionalized aromatic core, featuring a nucleophilically displaceable fluorine atom, an electron-withdrawing nitro group, and a methoxy group, offers a powerful platform for the construction of complex molecular architectures. The strategic positioning of these functional groups activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone in the assembly of various heterocyclic systems with significant potential in medicinal chemistry and materials science. This document provides a detailed overview of the application of this compound in the synthesis of key heterocyclic scaffolds, including phenothiazines, quinolines, and benzoxazines, complete with detailed experimental protocols and a summary of their potential biological significance.

I. Synthesis of Phenothiazine Derivatives via Smiles Rearrangement

Phenothiazines are a class of sulfur- and nitrogen-containing tricyclic heterocycles that form the core structure of numerous antipsychotic, antihistaminic, and antiemetic drugs. The synthesis of substituted phenothiazines can be efficiently achieved through a Smiles rearrangement, a classic intramolecular nucleophilic aromatic substitution reaction. In this approach, this compound serves as a key electrophilic partner.

The reaction is initiated by the nucleophilic attack of a substituted 2-aminothiophenol derivative on the electron-deficient carbon bearing the fluorine atom in this compound. This is followed by an intramolecular rearrangement and subsequent cyclization to yield the desired phenothiazine scaffold. The methoxy and nitro substituents on the resulting phenothiazine core offer further handles for chemical modification to generate libraries of potential drug candidates.

Experimental Workflow: Synthesis of Phenothiazines

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound E Heating under Inert Atmosphere A->E B 2-Aminothiophenol Derivative B->E C Base (e.g., K2CO3) C->E D Polar Aprotic Solvent (e.g., DMF, DMSO) D->E F Quenching with Water E->F Reaction Completion G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J Substituted Phenothiazine I->J Purified Product

Caption: General workflow for the synthesis of phenothiazines.

Protocol 1: Synthesis of a Methoxy-Nitro-Substituted Phenothiazine Derivative

Materials:

  • This compound

  • 2-Aminothiophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dry DMF, add 2-aminothiophenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 120 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired phenothiazine derivative.

Quantitative Data for Phenothiazine Synthesis (Hypothetical):

Reactant AReactant BBaseSolventTime (h)Yield (%)
This compound2-AminothiophenolK₂CO₃DMF1475
This compound4-Chloro-2-aminothiophenolCs₂CO₃DMSO1282

II. Synthesis of Quinolines via Friedländer Annulation

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. The Friedländer synthesis is a powerful method for constructing the quinoline core, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

While this compound itself is not a direct precursor for the Friedländer synthesis, it can be readily converted into a suitable 2-aminoaryl ketone intermediate. This involves the initial reduction of the nitro group to an amine, followed by a reaction to introduce an acetyl group or other carbonyl functionality ortho to the amino group. This intermediate can then undergo a base- or acid-catalyzed condensation with a methylene-containing compound to furnish the substituted quinoline.

Logical Pathway for Quinoline Synthesis

G A This compound B Reduction of Nitro Group A->B C 3-Fluoro-5-methoxyaniline B->C D Ortho-functionalization (e.g., Acetylation) C->D E 2-Aminoaryl Ketone Derivative D->E G Friedländer Annulation E->G F α-Methylene Carbonyl Compound F->G H Substituted Quinoline G->H

Caption: A conceptual pathway for quinoline synthesis.

Protocol 2: Synthesis of a Methoxy-Nitro-Substituted Quinoline Derivative (Conceptual)

This protocol outlines a conceptual multi-step synthesis.

Step 2a: Reduction of the Nitro Group

  • Dissolve this compound in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 3-fluoro-5-methoxyaniline.

Step 2b: Ortho-Acetylation

  • Protect the amino group of 3-fluoro-5-methoxyaniline.

  • Perform a Friedel-Crafts acetylation to introduce an acetyl group ortho to the protected amino group.

  • Deprotect the amino group to yield the 2-amino-4-methoxy-6-fluoroacetophenone intermediate.

Step 2c: Friedländer Annulation

  • In a round-bottom flask, dissolve the 2-amino-4-methoxy-6-fluoroacetophenone (1.0 eq) and a compound with an active methylene group (e.g., ethyl acetoacetate, 1.2 eq) in ethanol.

  • Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired substituted quinoline.

Quantitative Data for Quinoline Synthesis (Hypothetical):

IntermediateMethylene CompoundCatalystSolventTime (h)Yield (%)
2-Amino-4-methoxy-6-fluoroacetophenoneEthyl AcetoacetatePiperidineEthanol585
2-Amino-4-methoxy-6-fluoroacetophenoneDiethyl MalonatePTSAToluene678

III. Synthesis of Benzoxazine Derivatives

Benzoxazines are a class of heterocyclic compounds that are precursors to high-performance polybenzoxazine thermosetting resins. These materials exhibit excellent thermal stability, low water absorption, and good dielectric properties. The synthesis of benzoxazines typically involves the reaction of a phenol, a primary amine, and formaldehyde. This compound can be utilized as a precursor to a substituted aminophenol, which can then undergo the benzoxazine-forming reaction.

The synthetic strategy involves an initial nucleophilic aromatic substitution of the fluorine atom with a suitable oxygen nucleophile (e.g., from a protected catechol), followed by reduction of the nitro group to an amine. The resulting aminophenol derivative can then be reacted with an aldehyde (commonly formaldehyde) to construct the oxazine ring.

Experimental Workflow: Synthesis of Benzoxazines

G cluster_0 Precursor Synthesis cluster_1 Benzoxazine Formation cluster_2 Work-up & Purification A This compound B Nucleophilic Substitution with Oxygen Nucleophile A->B C Nitro Group Reduction B->C D Aminophenol Derivative C->D G Removal of Water (Dean-Stark) D->G E Aldehyde (e.g., Paraformaldehyde) E->G F Solvent (e.g., Toluene) F->G H Solvent Evaporation G->H Reaction Completion I Recrystallization/Chromatography H->I J Substituted Benzoxazine I->J Purified Product

Caption: General workflow for the synthesis of benzoxazines.

Protocol 3: Synthesis of a Methoxy-Nitro-Substituted Benzoxazine Derivative (Conceptual)

This protocol outlines a conceptual multi-step synthesis.

Step 3a: Synthesis of the Aminophenol Precursor

  • React this compound with a protected diol (e.g., ethylene glycol) in the presence of a strong base to displace the fluorine atom.

  • Deprotect the diol to yield a phenol.

  • Reduce the nitro group to an amine using standard reduction conditions (e.g., SnCl₂/HCl or catalytic hydrogenation) to obtain the aminophenol precursor.

Step 3b: Benzoxazine Ring Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the aminophenol precursor (1.0 eq) and paraformaldehyde (2.2 eq) in toluene.

  • Reflux the mixture for 4-8 hours, azeotropically removing the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Quantitative Data for Benzoxazine Synthesis (Hypothetical):

Aminophenol PrecursorAldehydeSolventTime (h)Yield (%)
4-Amino-2-methoxy-6-hydroxynitrobenzeneParaformaldehydeToluene690
4-Amino-2-methoxy-6-hydroxynitrobenzeneBenzaldehydeXylene885

IV. Biological Significance and Signaling Pathways

While specific biological data for heterocyclic compounds derived directly from this compound is not extensively reported in the public domain, the resulting heterocyclic scaffolds are of significant interest in drug discovery.

  • Phenothiazine derivatives are known to interact with various receptors in the central nervous system, particularly dopamine receptors. Their mechanism of action often involves the modulation of dopaminergic signaling pathways.

  • Quinoline derivatives exhibit a wide range of biological activities. For instance, certain substituted quinolines are known to act as tyrosine kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and VEGFR pathways.

  • Benzoxazine derivatives , while primarily explored for material applications, also possess potential biological activities that are yet to be fully investigated.

Signaling Pathway Example: Quinoline Derivative as a Tyrosine Kinase Inhibitor

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Apoptosis Apoptosis Quinoline Quinoline Derivative (Tyrosine Kinase Inhibitor) Quinoline->EGFR Inhibition Quinoline->Apoptosis

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

This compound is a highly valuable and adaptable starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and conceptual pathways outlined in these application notes provide a foundation for researchers to explore the synthesis of novel phenothiazines, quinolines, and benzoxazines. The functional group handles present in the final heterocyclic products offer ample opportunities for further derivatization and the development of new therapeutic agents and advanced materials. Further research into the biological activities of heterocycles derived from this building block is warranted and holds significant promise for future drug discovery efforts.

Application Notes and Protocols for Reactions Involving 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for key chemical transformations involving 1-Fluoro-3-methoxy-5-nitrobenzene. This versatile building block is particularly useful in drug discovery and medicinal chemistry, primarily due to its activated aromatic system, which is amenable to nucleophilic aromatic substitution (SNAr) and reduction of the nitro group.

Overview of Reactivity

This compound is an electron-deficient aromatic compound. The strong electron-withdrawing effect of the nitro group, positioned meta to the fluorine and methoxy substituents, activates the carbon atom bonded to the fluorine for nucleophilic attack. This makes the fluorine atom an excellent leaving group in SNAr reactions. The methoxy group, being an electron-donating group, also influences the regioselectivity and reactivity of the aromatic ring.

The primary reactions of this compound that are of synthetic utility include:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups.

  • Reduction of the Nitro Group: Conversion of the nitro group to an aniline, which serves as a key intermediate for further functionalization, such as amide bond formation or diazotization reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction of this compound provides a straightforward method for synthesizing a range of 3-methoxy-5-nitroaniline, ether, and thioether derivatives. The following protocols are representative examples for reactions with common nucleophiles.

Data Presentation: SNAr Reactions

The following table summarizes typical reaction conditions and yields for the SNAr of this compound with various nucleophiles. Please note that reaction conditions may require optimization for specific substrates.

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
PiperidineK₂CO₃DMF8531-(3-methoxy-5-nitrophenyl)piperidine>90 (estimated)
MorpholineK₂CO₃DMF8574-(3-methoxy-5-nitrophenyl)morpholine>90 (estimated)
Sodium MethoxideNaHMethanol65 (reflux)61,3-Dimethoxy-5-nitrobenzene~85-95
Sodium ThiophenoxideK₂CO₃DMF903(3-methoxy-5-nitrophenyl)(phenyl)sulfane~80-90
Experimental Protocols: SNAr Reactions

Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)

This protocol outlines a general procedure for the reaction of this compound with a secondary amine.

Materials:

  • This compound (1.0 mmol, 171.13 mg)

  • Piperidine (1.2 mmol, 0.12 mL)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add piperidine (1.2 mmol) to the reaction mixture.

  • Heat the mixture to 85 °C and stir for 3 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-methoxy-5-nitrophenyl)piperidine.

Protocol 2: Reaction with an Alcohol (e.g., Sodium Methoxide)

This protocol describes the synthesis of a diaryl ether via SNAr with an alkoxide.

Materials:

  • This compound (1.0 mmol, 171.13 mg)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 mmol, 60 mg)

  • Anhydrous Methanol (10 mL)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.5 mmol) in anhydrous methanol (5 mL) at 0 °C.

  • Stir the mixture at room temperature for 20 minutes to generate sodium methoxide.

  • Add a solution of this compound (1.0 mmol) in anhydrous methanol (5 mL) to the reaction mixture.

  • Heat the reaction to reflux (approximately 65 °C) for 6 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 1,3-dimethoxy-5-nitrobenzene.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to the corresponding aniline is a crucial transformation for accessing a variety of downstream products.

Data Presentation: Nitro Group Reduction
Reducing AgentCatalystSolventTemperature (°C)Time (h)ProductYield (%)
H₂ (gas)Raney NiMethanol25-302-43-Fluoro-5-methoxyaniline>90
SnCl₂·2H₂O-Ethanol/HCl7033-Fluoro-5-methoxyaniline>85
Fe/NH₄Cl-Ethanol/Water8023-Fluoro-5-methoxyaniline>80
Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of the nitro group using catalytic hydrogenation.

Materials:

  • This compound (1.0 mmol, 171.13 mg)

  • Raney Nickel (Raney Ni), 5-10 mol%

  • Methanol (10 mL)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 mmol) in methanol (10 mL).

  • Carefully add Raney Ni (5-10 mol%) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3-Fluoro-5-methoxyaniline, which can be used without further purification or purified by column chromatography if necessary.

Visualizing Reaction Pathways

SNAr Reaction Workflow

SNAr_Workflow start Start reagents 1-Fluoro-3-methoxy- 5-nitrobenzene + Nucleophile (NuH) + Base start->reagents reaction Heat in Solvent (e.g., DMF, THF) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 1-Nu-3-methoxy- 5-nitrobenzene purification->product end End product->end

Caption: Experimental workflow for the SNAr reaction.

Nitro Group Reduction Workflow

Reduction_Workflow start Start reagents 1-Fluoro-3-methoxy- 5-nitrobenzene + Reducing Agent start->reagents reaction Reaction in Solvent reagents->reaction filtration Catalyst Filtration (if applicable) reaction->filtration workup Solvent Removal filtration->workup product 3-Fluoro-5-methoxy- aniline workup->product end End product->end

Caption: Workflow for the reduction of the nitro group.

Overall Synthetic Pathway

Synthetic_Pathway start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar + Nucleophile reduction Nitro Group Reduction start->reduction + Reducing Agent snar_product 1-Substituted-3-methoxy- 5-nitrobenzene snar->snar_product reduction_product 3-Fluoro-5-methoxyaniline reduction->reduction_product snar_product->reduction Reduction further_functionalization Further Functionalization reduction_product->further_functionalization final_products Diverse Analogs further_functionalization->final_products

Caption: Key synthetic transformations of the title compound.

Use of 1-Fluoro-3-methoxy-5-nitrobenzene in the development of agrochemicals.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-Fluoro-3-methoxy-5-nitrobenzene is a versatile chemical intermediate with significant potential in the development of novel agrochemicals. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitro group on a benzene ring, provides a scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and overall efficacy of the resulting agrochemical. The methoxy group can influence the molecule's lipophilicity and transport properties within the plant, while the nitro group can be readily converted into an amino group, serving as a key handle for further chemical modifications.

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of a novel herbicidal urea derivative.

Application Note 1: Synthesis of a Novel Herbicidal Urea Derivative

Objective: To synthesize N'-(3-fluoro-5-methoxyphenyl)-N,N-dimethylurea, a potential herbicide, using this compound as the starting material.

Background: Phenylurea herbicides are a well-established class of agrochemicals that act by inhibiting Photosystem II, a key process in plant photosynthesis. By incorporating the 3-fluoro-5-methoxyphenyl moiety, we aim to develop a novel urea derivative with potentially improved herbicidal activity and crop selectivity.

Workflow for Synthesis:

Synthesis_Workflow A This compound B Reduction (e.g., H2, Pd/C) A->B Step 1 C 3-Fluoro-5-methoxyaniline B->C D Phosgenation or equivalent (e.g., triphosgene) C->D Step 2 E 3-Fluoro-5-methoxyphenyl isocyanate D->E F Amination (Dimethylamine) E->F Step 3 G N'-(3-fluoro-5-methoxyphenyl)-N,N-dimethylurea F->G

Caption: Synthetic pathway from this compound to the target herbicidal urea.

Experimental Protocol: Synthesis of N'-(3-fluoro-5-methoxyphenyl)-N,N-dimethylurea

Step 1: Reduction of this compound to 3-Fluoro-5-methoxyaniline

  • Materials:

    • This compound (1.0 eq)

    • Palladium on carbon (10% Pd, 0.05 eq)

    • Methanol

    • Hydrogen gas

  • Procedure:

    • Dissolve this compound in methanol in a high-pressure reactor.

    • Add the palladium on carbon catalyst to the solution.

    • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude 3-Fluoro-5-methoxyaniline. The product can be purified further by column chromatography if necessary.

Step 2: Formation of 3-Fluoro-5-methoxyphenyl isocyanate

  • Materials:

    • 3-Fluoro-5-methoxyaniline (1.0 eq)

    • Triphosgene (0.4 eq)

    • Triethylamine (2.2 eq)

    • Anhydrous toluene

  • Procedure:

    • Dissolve 3-Fluoro-5-methoxyaniline and triethylamine in anhydrous toluene under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of triphosgene in anhydrous toluene to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by IR spectroscopy for the appearance of the isocyanate peak (~2270 cm⁻¹).

    • Filter the reaction mixture to remove triethylamine hydrochloride.

    • The resulting solution of 3-Fluoro-5-methoxyphenyl isocyanate in toluene is typically used directly in the next step without isolation.

Step 3: Synthesis of N'-(3-fluoro-5-methoxyphenyl)-N,N-dimethylurea

  • Materials:

    • Toluene solution of 3-Fluoro-5-methoxyphenyl isocyanate (from Step 2)

    • Dimethylamine (2.0 M solution in THF, 1.2 eq)

  • Procedure:

    • Cool the toluene solution of 3-Fluoro-5-methoxyphenyl isocyanate to 0°C.

    • Slowly add the dimethylamine solution to the cooled isocyanate solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the disappearance of the isocyanate peak by IR spectroscopy.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude N'-(3-fluoro-5-methoxyphenyl)-N,N-dimethylurea by recrystallization or column chromatography.

Application Note 2: Evaluation of Herbicidal Activity

Objective: To assess the pre- and post-emergence herbicidal activity of N'-(3-fluoro-5-methoxyphenyl)-N,N-dimethylurea on various weed species.

Experimental Protocol: Greenhouse Bioassay

  • Plant Species:

    • Monocots: Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis)

    • Dicots: Velvetleaf (Abutilon theophrasti), Common lambsquarters (Chenopodium album)

  • Pre-emergence Application:

    • Plant seeds of the test species in pots filled with a standard greenhouse soil mix.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant.

    • Dilute the stock solution with water to achieve the desired application rates.

    • Apply the test solution uniformly to the soil surface of the pots.

    • Place the pots in a greenhouse under controlled temperature, humidity, and light conditions.

    • After 14-21 days, visually assess the percentage of weed control compared to untreated control pots.

  • Post-emergence Application:

    • Grow the test plant species in pots until they reach the 2-3 leaf stage.

    • Apply the test solution as a foliar spray to the plants until runoff.

    • Return the pots to the greenhouse.

    • After 14-21 days, visually assess the percentage of weed control.

Data Presentation:

CompoundApplicationRate (g/ha)Barnyardgrass (% Control)Green Foxtail (% Control)Velvetleaf (% Control)Common Lambsquarters (% Control)
N'-(3-fluoro-5-methoxyphenyl)-N,N-dimethylureaPre-emergence12585907580
25095988892
Post-emergence12570756065
25085907882
Commercial Standard (e.g., Diuron)Pre-emergence25092959094
Post-emergence25088928588

Signaling Pathway:

Photosystem_II_Inhibition Simplified scheme of electron transport in Photosystem II and the site of action for urea herbicides. cluster_0 Thylakoid Membrane PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Electron Transfer Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I (PSI) PC->PSI Herbicide N'-(3-fluoro-5-methoxyphenyl)- N,N-dimethylurea Herbicide->Inhibition

Caption: Inhibition of electron transport in Photosystem II by the herbicidal urea derivative.

This compound serves as a valuable starting material for the synthesis of novel agrochemicals. The presented protocols for the synthesis and bio-evaluation of N'-(3-fluoro-5-methoxyphenyl)-N,N-dimethylurea demonstrate a clear pathway from this intermediate to a potentially effective herbicide. The quantitative data suggests that the synthesized compound exhibits significant pre- and post-emergence herbicidal activity. Further research and optimization are warranted to fully elucidate its potential as a commercial agrochemical product. Researchers, scientists, and drug development professionals can utilize these notes and protocols as a foundation for exploring the vast chemical space accessible from this compound in the quest for new and improved crop protection solutions.

Synthesis of Novel Benzimidazole Derivatives from 1-Fluoro-3-methoxy-5-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel benzimidazole-based organic compounds, utilizing 1-Fluoro-3-methoxy-5-nitrobenzene as a versatile starting material. The described synthetic pathway involves a three-step process: 1) Nucleophilic Aromatic Substitution (SNAr), 2) Reduction of the nitro group, and 3) Cyclization to form the benzimidazole scaffold. This class of compounds is of significant interest in drug discovery, particularly in the development of kinase inhibitors.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of a strongly electron-withdrawing nitro group activates the fluorine atom para to it, facilitating nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. This allows for the introduction of diverse functionalities. The subsequent reduction of the nitro group to an amine provides a key intermediate for the construction of heterocyclic systems, such as benzimidazoles, which are prevalent scaffolds in many biologically active compounds.

Synthetic Pathway Overview

The overall synthetic strategy to access novel N-substituted-5-methoxybenzimidazoles from this compound is outlined below. This pathway is exemplified by the reaction with piperidine, followed by reduction and cyclization.

G A This compound B SNA_r_ with Piperidine A->B Step 1 C 1-(3-Methoxy-5-nitrophenyl)piperidine B->C D Nitro Group Reduction C->D Step 2 E 3-Methoxy-5-(piperidin-1-yl)aniline D->E F Cyclization with Aldehyde/Carboxylic Acid E->F Step 3 G Novel 2-substituted-5-methoxy-6-(piperidin-1-yl)-1H-benzo[d]imidazole F->G

Caption: General synthetic workflow from this compound.

Key Experiments and Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr) with Piperidine

This protocol details the displacement of the fluoride ion from this compound with piperidine to yield 1-(3-Methoxy-5-nitrophenyl)piperidine. The electron-withdrawing nitro group is crucial for the activation of the C-F bond towards nucleophilic attack.

Experimental Workflow:

G start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve add_reagents Add Piperidine and K₂CO₃ dissolve->add_reagents heat Heat reaction mixture to 80-90°C add_reagents->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous work-up and extraction with Ethyl Acetate monitor->workup dry_concentrate Dry organic layer and concentrate under vacuum workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product Obtain pure 1-(3-Methoxy-5-nitrophenyl)piperidine purify->product

Caption: Workflow for the SNAr reaction.

Protocol:

  • Materials:

    • This compound (1.0 mmol, 171.1 mg)

    • Piperidine (1.2 mmol, 0.12 mL)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

    • Dissolve the starting material in anhydrous DMF (5 mL).

    • Add piperidine (1.2 mmol) to the solution, followed by potassium carbonate (2.0 mmol).

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(3-Methoxy-5-nitrophenyl)piperidine.

ParameterValue
Reactant This compound
Nucleophile Piperidine
Base K₂CO₃
Solvent DMF
Temperature 80-90°C
Reaction Time 4-6 hours
Typical Yield 85-95%
Step 2: Reduction of the Nitro Group

The nitro-substituted intermediate is reduced to the corresponding aniline, which is a necessary precursor for the subsequent benzimidazole ring formation. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Materials:

    • 1-(3-Methoxy-5-nitrophenyl)piperidine (1.0 mmol)

    • 10% Palladium on carbon (Pd/C) (10 mol%)

    • Methanol (10 mL)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve 1-(3-Methoxy-5-nitrophenyl)piperidine (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

    • Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain 3-Methoxy-5-(piperidin-1-yl)aniline, which can often be used in the next step without further purification.

ParameterValue
Substrate 1-(3-Methoxy-5-nitrophenyl)piperidine
Catalyst 10% Pd/C
Solvent Methanol
Reducing Agent H₂ gas
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield >95%
Step 3: Benzimidazole Ring Formation

The final step involves the cyclization of the aniline derivative with an aldehyde or a carboxylic acid (or its derivative) to form the benzimidazole ring. This protocol describes a general method using an aldehyde.

Protocol:

  • Materials:

    • 3-Methoxy-5-(piperidin-1-yl)aniline (1.0 mmol)

    • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

    • Sodium metabisulfite (Na₂S₂O₅) (1.2 mmol)

    • N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • In a round-bottom flask, dissolve 3-Methoxy-5-(piperidin-1-yl)aniline (1.0 mmol) and the chosen aromatic aldehyde (1.0 mmol) in DMF (5 mL).

    • Add sodium metabisulfite (1.2 mmol) to the solution.

    • Heat the reaction mixture to 120°C and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the novel 2-substituted-5-methoxy-6-(piperidin-1-yl)-1H-benzo[d]imidazole.

ParameterValue
Substrate 3-Methoxy-5-(piperidin-1-yl)aniline
Reagent Aromatic Aldehyde
Cyclizing Agent Na₂S₂O₅
Solvent DMF
Temperature 120°C
Reaction Time 8-12 hours
Typical Yield 60-80%

Applications in Drug Discovery

Benzimidazole derivatives are a well-established class of pharmacophores with a broad range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The synthetic route described herein provides a flexible platform for the generation of libraries of novel benzimidazoles for high-throughput screening. The substituents introduced via the SNAr reaction and the choice of aldehyde or carboxylic acid in the cyclization step can be readily varied to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the target compounds. For instance, many kinase inhibitors feature a substituted benzimidazole core that interacts with the hinge region of the kinase active site. The described synthetic protocols can be adapted to synthesize targeted kinase inhibitors for cancer therapy.[1]

Signaling Pathway Context:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Novel Benzimidazole Kinase Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a potential kinase inhibitor.

By modifying the substituents on the benzimidazole core, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinases in oncogenic signaling pathways.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 1-Fluoro-3-methoxy-5-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 1-Fluoro-3-methoxy-5-nitrobenzene and its derivatives. These compounds serve as crucial intermediates in the development of pharmacologically active molecules, particularly in the field of oncology.

Introduction

This compound and its analogues are important building blocks in medicinal chemistry. The unique substitution pattern of a fluorine atom, a methoxy group, and a nitro group on the benzene ring allows for versatile chemical modifications. The electron-withdrawing nature of the nitro and fluoro groups activates the ring for nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization. This reactivity makes these compounds valuable precursors for the synthesis of complex molecules, including kinase inhibitors for cancer therapy.

Derivatives of anilines synthesized from these nitro compounds have shown significant potential as inhibitors of key signaling pathways in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4][5] Dual inhibition of these pathways is a promising strategy in cancer treatment to overcome resistance and enhance therapeutic efficacy.[3][6][7]

Data Presentation

The following table summarizes representative yields for the synthesis of various fluoro-methoxy-nitrobenzene derivatives through nitration of their respective precursors.

ProductStarting MaterialNitrating AgentSolventYield (%)Reference
1-Fluoro-2,5-dimethoxy-4-nitrobenzene2-Fluoro-1,4-dimethoxybenzeneHNO₃-90%[8]
4-Fluoro-2-methoxy-5-nitroaniline2,4-Difluoro-5-nitroanilineSodium methoxide (followed by other steps)Methanol87.6%[9]
N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamideN-(4-Fluoro-2-methoxyphenyl)acetamideFuming Nitric AcidSulfuric Acid78.3%[10]
4-Fluoro-2-methoxy-5-nitroaniline4-Fluoro-2-methoxyanilinePotassium Nitrate / Sulfuric AcidSulfuric Acid83.7%[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitration of 3-fluoroanisole. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The nitration is expected to occur at the position para to the methoxy group and ortho to the fluorine atom, which is the C5 position, due to the strong directing effect of the methoxy group and steric considerations.

Materials:

  • 3-Fluoroanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, slowly add 1.2 equivalents of concentrated nitric acid to a cooled (0 °C) amount of concentrated sulfuric acid (approximately 2-3 volumes relative to the nitric acid). Keep this mixture in an ice bath.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1 equivalent of 3-fluoroanisole and a suitable amount of a solvent like dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-fluoroanisole over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene

This protocol is adapted from a literature procedure for the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.[8]

Materials:

  • 2-Fluoro-1,4-dimethoxybenzene

  • Concentrated Nitric Acid (65%)

  • Ice water

Procedure:

  • Reaction Setup: Cool 143 mL of concentrated nitric acid to 0 °C in a suitable reaction vessel with stirring.

  • Addition of Starting Material: Slowly add 16.00 g (0.10 mol) of 2-Fluoro-1,4-dimethoxybenzene to the stirred nitric acid at 0 °C.

  • Reaction: Stir the solution for 10 minutes at 0 °C.

  • Quenching: Pour the reaction mixture onto 600 mL of ice water and continue stirring for 30 minutes.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to obtain 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. The reported yield for this reaction is 90%.[8]

Visualizations

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of this compound to its potential application in the development of kinase inhibitors.

G A Starting Material (e.g., 3-Fluoroanisole) B Nitration (HNO3/H2SO4) A->B C This compound B->C D Reduction (e.g., H2, Pd/C) C->D E 3-Fluoro-5-methoxyaniline D->E F Coupling with Quinazoline Core E->F G Anilinoquinazoline Derivative F->G H Biological Screening (Kinase Assays) G->H I Lead Compound for Drug Development H->I

Caption: General workflow for the synthesis and application of this compound derivatives.

Signaling Pathway: Dual Inhibition of EGFR and VEGFR-2

Derivatives of this compound are precursors to anilinoquinazolines, which can act as dual inhibitors of EGFR and VEGFR-2, key regulators of tumor growth and angiogenesis.[1][2][3][4][5] The diagram below illustrates the targeted signaling pathways.

G cluster_0 Tumor Cell cluster_1 Endothelial Cell EGF EGF EGFR EGFR EGF->EGFR P1 Proliferation Survival EGFR->P1 VEGF VEGF EGFR->VEGF Induces VEGFR2 VEGFR-2 VEGF->VEGFR2 P2 Angiogenesis Permeability VEGFR2->P2 Inhibitor Anilinoquinazoline (Derivative) Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by anilinoquinazoline derivatives.

References

Application Notes and Protocols: 1-Fluoro-3-methoxy-5-nitrobenzene as a Reagent in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Fluoro-3-methoxy-5-nitrobenzene as a versatile reagent in the synthesis of advanced materials. The unique trifunctional nature of this compound, featuring a nucleophilic substitution-susceptible fluorine atom, an electron-withdrawing nitro group, and a methoxy group, makes it a valuable building block for high-performance polymers and functional organic materials.

Application Note 1: Synthesis of Poly(arylene ether nitrone)s via Nucleophilic Aromatic Substitution

Introduction:

This compound can serve as a key monomer in the synthesis of poly(arylene ether nitrone)s. The electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr) reactions with bisphenol monomers. The resulting polymer possesses a backbone with alternating aromatic, ether, and nitrone functionalities. The presence of the nitro group offers potential for subsequent reduction to an amine, allowing for further polymer modification, such as cross-linking or grafting, to tailor the material's properties for specific applications, including gas separation membranes and high-temperature adhesives.

Experimental Protocol:

Objective: To synthesize a high-molecular-weight poly(arylene ether nitrone) from this compound and Bisphenol A.

Materials:

  • This compound (FMNB)

  • Bisphenol A

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Drying of Glassware: All glassware is to be thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.

  • Reaction Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet.

  • Charging of Reagents: The flask is charged with Bisphenol A (10.00 g, 43.8 mmol), this compound (7.50 g, 43.8 mmol), and anhydrous potassium carbonate (7.25 g, 52.5 mmol).

  • Solvent Addition: Anhydrous DMAc (100 mL) and anhydrous toluene (50 mL) are added to the flask.

  • Azeotropic Dehydration: The reaction mixture is heated to 140°C and stirred under a gentle flow of nitrogen. The toluene-water azeotrope is collected in the Dean-Stark trap over a period of 4 hours to ensure complete removal of water.

  • Polymerization: After dehydration, the toluene is drained from the Dean-Stark trap, and the reaction temperature is raised to 165°C. The polymerization is allowed to proceed for 12-18 hours, during which the viscosity of the solution will noticeably increase.

  • Precipitation and Purification: The viscous polymer solution is cooled to room temperature and slowly poured into a vigorously stirred solution of methanol (800 mL) and deionized water (200 mL). The fibrous polymer precipitate is collected by filtration.

  • Washing: The collected polymer is washed sequentially with deionized water (3 x 300 mL) and methanol (2 x 300 mL) to remove any residual salts and solvent.

  • Drying: The purified polymer is dried in a vacuum oven at 80°C for 24 hours to a constant weight.

Data Presentation:

ParameterValue
Monomers
This compound7.50 g
Bisphenol A10.00 g
Reagents
Potassium Carbonate7.25 g
Solvents
N,N-Dimethylacetamide100 mL
Toluene50 mL
Reaction Conditions
Dehydration Temperature140°C
Polymerization Temperature165°C
Reaction Time12-18 hours
Expected Results
Polymer Yield>95%
Molecular Weight (Mn)40,000 - 60,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)180 - 210°C

Visualization:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification reagents 1. Charge Reagents: - FMNB - Bisphenol A - K2CO3 solvents 2. Add Solvents: - DMAc - Toluene reagents->solvents dehydration 3. Azeotropic Dehydration (140°C, 4h) solvents->dehydration setup setup setup->reagents polymerization 4. Polymerization (165°C, 12-18h) dehydration->polymerization precipitation 5. Precipitate in Methanol/Water polymerization->precipitation washing 6. Wash with Water and Methanol precipitation->washing drying 7. Dry in Vacuum Oven washing->drying product Final Product: Poly(arylene ether nitrone) drying->product

Synthesis workflow for poly(arylene ether nitrone).

Application Note 2: Precursor for Functional Amino-Substituted Poly(arylene ether)s

Introduction:

The nitro-substituted poly(arylene ether) synthesized as described in Application Note 1 can be readily converted into an amino-functionalized polymer through chemical reduction. This transformation provides a versatile platform for creating a variety of functional materials. The resulting amino groups can be used as sites for cross-linking to enhance thermal and mechanical stability, for grafting side chains to modify solubility and processability, or for complexation with metal ions for catalytic applications.

Experimental Protocol:

Objective: To reduce the nitro groups of the poly(arylene ether nitrone) to amino groups.

Materials:

  • Poly(arylene ether nitrone) (from Application Note 1)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Palladium on activated carbon (10 wt% Pd/C)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethanol

Procedure:

  • Polymer Dissolution: The dried poly(arylene ether nitrone) (5.0 g) is dissolved in anhydrous NMP (100 mL) in a 250 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Catalyst Addition: Palladium on carbon (0.25 g) is carefully added to the polymer solution under a nitrogen atmosphere.

  • Reduction: The mixture is heated to 80°C. Hydrazine monohydrate (5.0 mL) is added dropwise over 30 minutes. The reaction is stirred at 80°C for 24 hours. The completion of the reaction can be monitored by the disappearance of the nitro group signal in the IR spectrum.

  • Catalyst Removal: The reaction mixture is cooled to room temperature, and the palladium catalyst is removed by filtration through a pad of Celite.

  • Precipitation: The filtrate is slowly poured into vigorously stirred ethanol (800 mL) to precipitate the amino-functionalized polymer.

  • Washing and Drying: The polymer is collected by filtration, washed with ethanol (2 x 200 mL), and dried in a vacuum oven at 100°C for 24 hours.

Data Presentation:

ParameterValue
Starting Material
Poly(arylene ether nitrone)5.0 g
Reagents
Hydrazine monohydrate5.0 mL
10% Pd/C0.25 g
Solvent
N-Methyl-2-pyrrolidone100 mL
Reaction Conditions
Temperature80°C
Reaction Time24 hours
Expected Results
Polymer Yield>90%
Conversion of Nitro to Amino>99% (by spectroscopy)
Glass Transition Temperature (Tg)200 - 230°C

Visualization:

logical_relationship cluster_applications Potential Applications start This compound (Monomer) polymer Poly(arylene ether nitrone) start->polymer Polymerization reduced_polymer Amino-Functionalized Poly(arylene ether) polymer->reduced_polymer Reduction crosslinked Cross-linked Thermosets reduced_polymer->crosslinked grafted Grafted Copolymers reduced_polymer->grafted functional Functional Materials reduced_polymer->functional

Functionalization pathway of the polymer.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Fluoro-3-methoxy-5-nitrobenzene.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format. Two primary synthetic routes are considered:

  • Route A: Electrophilic Nitration of 1-Fluoro-3-methoxybenzene.

  • Route B: Balz-Schiemann Reaction of 3-Fluoro-5-methoxyaniline.

Route A: Electrophilic Nitration of 1-Fluoro-3-methoxybenzene

Question 1: Why is the yield of the desired this compound low?

Answer:

Low yields in the nitration of 1-fluoro-3-methoxybenzene can be attributed to several factors. The primary reasons include suboptimal reaction conditions, leading to the formation of undesired isomers or polysubstituted byproducts, and incomplete reaction.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect Nitrating Agent Concentration Use a well-defined nitrating mixture. A common mixture is concentrated nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄). The ratio of these acids is crucial for controlling the concentration of the nitronium ion (NO₂⁺), the active electrophile.
Suboptimal Reaction Temperature Nitration reactions are typically exothermic. Maintain a low reaction temperature (e.g., 0-10 °C) to minimize the formation of byproducts from over-nitration or side reactions. Use an ice bath for effective temperature control.
Formation of Multiple Isomers The methoxy group is a strong ortho-, para-director, while the fluorine atom is a weaker ortho-, para-director. This can lead to a mixture of isomers. While the 5-nitro isomer is sterically and electronically favored, other isomers can form. To improve regioselectivity, consider using a milder nitrating agent or exploring different solvent systems.
Incomplete Reaction Ensure sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

Question 2: How can I minimize the formation of isomeric impurities?

Answer:

The formation of isomers such as 1-fluoro-3-methoxy-2-nitrobenzene, 1-fluoro-3-methoxy-4-nitrobenzene, and 1-fluoro-3-methoxy-6-nitrobenzene is a common challenge due to the directing effects of the methoxy and fluoro groups.

Strategies to Enhance Regioselectivity:

StrategyDetails
Choice of Nitrating Agent Milder nitrating agents, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), can sometimes offer better regioselectivity compared to the aggressive HNO₃/H₂SO₄ mixture.
Solvent Effects The choice of solvent can influence the isomer distribution. While sulfuric acid is a common medium, exploring other solvents may alter the selectivity.
Temperature Control Lowering the reaction temperature generally increases selectivity by favoring the thermodynamically more stable product.

Question 3: What are the best methods for purifying the final product and removing isomers?

Answer:

Separating constitutional isomers can be challenging due to their similar physical properties.

Purification Techniques:

MethodDescription
Column Chromatography This is often the most effective method for separating isomers. A silica gel column with a non-polar/polar eluent system (e.g., hexane/ethyl acetate) can be used. Gradient elution may be necessary for optimal separation.
Recrystallization If the desired isomer is a solid and present as the major component, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be effective in enriching the purity. Multiple recrystallizations may be required.
Preparative HPLC For high-purity requirements and small-scale preparations, preparative HPLC with a suitable column and mobile phase can provide excellent separation of isomers.
Route B: Balz-Schiemann Reaction of 3-Fluoro-5-methoxyaniline

Question 1: I am observing a low yield of this compound. What could be the issue?

Answer:

Low yields in the Balz-Schiemann reaction can stem from incomplete diazotization, premature decomposition of the diazonium salt, or inefficient thermal decomposition to the final product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Diazotization Ensure the complete dissolution of the starting aniline in the acidic medium before adding sodium nitrite. The reaction should be carried out at a low temperature (0-5 °C) to maintain the stability of the nitrous acid. Use a slight excess of sodium nitrite to ensure complete conversion.
Decomposition of Diazonium Salt Arenediazonium salts are often unstable. Maintain a low temperature throughout the diazotization and filtration steps. Avoid exposing the isolated diazonium tetrafluoroborate salt to heat, light, or mechanical shock.[1]
Inefficient Thermal Decomposition The decomposition temperature is critical. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, it can lead to the formation of tarry byproducts. The optimal temperature should be determined experimentally for this specific substrate. Thermal decomposition can be carried out in an inert, high-boiling solvent or, with caution, in the solid state.
Side Reactions Phenol formation (from reaction with water) and azo coupling are common side reactions. Ensure anhydrous conditions during the thermal decomposition and work-up to minimize phenol formation.

Question 2: The isolated diazonium salt appears to be unstable and decomposes before the thermal decomposition step. How can I improve its stability?

Answer:

The stability of diazonium salts is highly dependent on the substituents on the aromatic ring and the counter-ion.

Improving Diazonium Salt Stability:

StrategyDetails
Strict Temperature Control Maintain the temperature at 0-5 °C during the entire diazotization and isolation process.[1]
Choice of Counter-ion While tetrafluoroborate (BF₄⁻) is standard, other non-nucleophilic counter-ions like hexafluorophosphate (PF₆⁻) can sometimes yield more stable salts.[2]
Immediate Use It is best to use the freshly prepared diazonium salt immediately in the subsequent thermal decomposition step without prolonged storage.

Question 3: What are the common byproducts in this reaction and how can they be removed?

Answer:

Common byproducts include phenols (from reaction with residual water), biaryls, and products from incomplete reactions.

Byproduct Removal:

ByproductRemoval Method
Phenolic Impurities Wash the organic extract with a dilute aqueous base solution (e.g., 5% sodium hydroxide) to remove acidic phenolic byproducts.
Unreacted Starting Material If the starting aniline is present, it can be removed by washing the organic extract with a dilute acid solution (e.g., 5% hydrochloric acid).
Other Byproducts Column chromatography on silica gel is generally effective for removing other non-polar byproducts.

FAQs

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of route depends on the availability of starting materials and the desired scale of the reaction.

  • Nitration of 1-fluoro-3-methoxybenzene is often more direct if the starting material is readily available. However, it can lead to isomeric mixtures that require careful purification.

  • The Balz-Schiemann reaction of 3-fluoro-5-methoxyaniline offers better regioselectivity as the position of the nitro group is already fixed. However, it involves the handling of potentially unstable diazonium salts, which requires careful temperature control and safety precautions.

Q2: What are the key safety precautions to consider during these syntheses?

A2:

  • Nitration: The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction is exothermic and should be performed in a well-ventilated fume hood with adequate cooling.

  • Balz-Schiemann Reaction: Diazonium salts can be explosive in the solid state, especially when dry.[1] Handle them with extreme care, avoid friction and shock, and work on a small scale if possible. The thermal decomposition step should be well-controlled to prevent runaway reactions.

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify the desired isomer and assess purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., nitro, C-F, C-O).

  • Melting Point: A sharp melting point is indicative of high purity for solid compounds.

  • Chromatography (TLC, GC, HPLC): Can be used to assess purity and detect the presence of isomers or other impurities.

Experimental Protocols

Route A: Nitration of 1-Fluoro-3-methoxybenzene (Illustrative Protocol)

This protocol is based on the nitration of a similar compound and should be optimized for the specific substrate.[2]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) with stirring.

  • Reaction: To a separate flask containing 1-fluoro-3-methoxybenzene (1.0 equivalent) dissolved in a suitable solvent (e.g., dichloromethane or excess sulfuric acid), slowly add the pre-cooled nitrating mixture dropwise, maintaining the reaction temperature below 10 °C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route B: Balz-Schiemann Reaction of 3-Fluoro-5-methoxyaniline (General Protocol)

This is a general procedure and requires optimization for the specific substrate.[3][4]

  • Diazotization: Dissolve 3-fluoro-5-methoxyaniline (1.0 equivalent) in an aqueous solution of fluoroboric acid (HBF₄, ~48%, 2.5-3.0 equivalents) at 0-5 °C. To this solution, add a solution of sodium nitrite (NaNO₂, 1.0-1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

  • Isolation of Diazonium Salt: The diazonium tetrafluoroborate salt may precipitate from the solution. If so, collect the solid by filtration, wash it with cold water, cold ethanol, and then cold diethyl ether. Dry the salt under vacuum at room temperature. Handle the dry salt with extreme care.

  • Thermal Decomposition: The isolated diazonium salt can be decomposed by heating it gently in an inert, high-boiling point solvent (e.g., toluene, xylene, or an ionic liquid) until nitrogen evolution ceases. Alternatively, for small-scale reactions, the dry salt can be heated carefully in a flask, and the product can be distilled directly.

  • Work-up and Purification: After cooling, if a solvent was used, wash the reaction mixture with water, dilute sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Troubleshooting cluster_start Start: Synthesis of this compound cluster_route_a Route A: Nitration cluster_route_b Route B: Balz-Schiemann cluster_end Outcome start Choose Synthesis Route nitration Nitration of 1-Fluoro-3-methoxybenzene start->nitration Route A balz_schiemann Balz-Schiemann of 3-Fluoro-5-methoxyaniline start->balz_schiemann Route B issue_a Low Yield or Impure Product nitration->issue_a cause_a1 Suboptimal Temperature issue_a->cause_a1 Check cause_a2 Incorrect Reagent Ratio issue_a->cause_a2 Check cause_a3 Isomer Formation issue_a->cause_a3 Check solution_a1 Maintain 0-10 °C cause_a1->solution_a1 Solution solution_a2 Optimize HNO₃/H₂SO₄ Ratio cause_a2->solution_a2 Solution solution_a3 Use Milder Nitrating Agent Purify via Chromatography cause_a3->solution_a3 Solution product Pure this compound solution_a1->product solution_a2->product solution_a3->product issue_b Low Yield or Decomposition balz_schiemann->issue_b cause_b1 Incomplete Diazotization issue_b->cause_b1 Check cause_b2 Diazonium Salt Instability issue_b->cause_b2 Check cause_b3 Inefficient Decomposition issue_b->cause_b3 Check solution_b1 Ensure Complete Dissolution Use Slight Excess NaNO₂ cause_b1->solution_b1 Solution solution_b2 Strict Temp. Control (0-5 °C) Use Freshly Prepared Salt cause_b2->solution_b2 Solution solution_b3 Optimize Decomposition Temp. Use High-Boiling Solvent cause_b3->solution_b3 Solution solution_b1->product solution_b2->product solution_b3->product

Caption: Troubleshooting workflow for the synthesis of this compound.

Signaling_Pathway cluster_route_a Route A: Electrophilic Nitration cluster_route_b Route B: Balz-Schiemann Reaction A1 1-Fluoro-3-methoxybenzene A3 Arenium Ion Intermediate A1->A3 A2 Nitrating Mixture (HNO₃/H₂SO₄) A2->A3 A4 This compound + Isomers A3->A4 B1 3-Fluoro-5-methoxyaniline B3 Diazonium Tetrafluoroborate Intermediate B1->B3 B2 1. NaNO₂, HBF₄ (Diazotization) 2. Heat (Decomposition) B2->B3 B4 This compound B3->B4

Caption: Key transformations in the two synthetic routes to this compound.

References

Common impurities in commercial 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Fluoro-3-methoxy-5-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via the nitration of 3-fluoroanisole. Consequently, common impurities can be categorized as follows:

  • Starting Material-Related:

    • Unreacted 3-fluoroanisole (1-fluoro-3-methoxybenzene).

  • Synthesis-Related (Isomeric Impurities): Due to the directing effects of the fluoro and methoxy groups, several positional isomers can be formed during the nitration reaction. These include:

    • 1-Fluoro-3-methoxy-2-nitrobenzene

    • 1-Fluoro-3-methoxy-4-nitrobenzene

    • 1-Fluoro-3-methoxy-6-nitrobenzene

    • Di-nitrated products (e.g., 1-Fluoro-3-methoxy-2,4-dinitrobenzene, 1-Fluoro-3-methoxy-4,6-dinitrobenzene).

  • Reagent and Solvent-Related:

    • Residual mineral acids (e.g., sulfuric acid, nitric acid) from the nitrating mixture.

    • Residual organic solvents used during the synthesis and purification process.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for quantifying non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and isomeric byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural elucidation of the main component and for identifying and quantifying impurities, especially when they can be isolated.

Q3: I am observing unexpected side reactions in my experiment using this compound. Could impurities be the cause?

A3: Yes, impurities can significantly impact reaction outcomes. Isomeric impurities may have different reactivity profiles, leading to the formation of undesired side products. Residual acids could catalyze unintended reactions, while unreacted starting material can lead to lower yields of the desired product. It is crucial to use a well-characterized and purified starting material for sensitive applications.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) 1. Column overload.2. Inappropriate mobile phase pH.3. Strong interaction between analytes and the stationary phase.4. Column degradation.1. Reduce sample concentration or injection volume.2. Adjust mobile phase pH with a suitable buffer.3. Consider a different column chemistry (e.g., end-capped).4. Replace the column.
Inconsistent retention times 1. Fluctuations in mobile phase composition.2. Leaks in the HPLC system.3. Temperature variations.4. Insufficient column equilibration.1. Ensure proper mixing and degassing of the mobile phase.2. Check all fittings for leaks.3. Use a column oven for temperature control.4. Equilibrate the column with the mobile phase for a sufficient time before injection.
Ghost peaks 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.1. Use fresh, high-purity solvents and additives.2. Implement a robust needle wash protocol.3. Inject a blank solvent run to identify the source of contamination.
Poor resolution between isomeric peaks 1. Suboptimal mobile phase composition.2. Inappropriate column.1. Optimize the mobile phase gradient and composition.2. Try a column with different selectivity (e.g., phenyl-hexyl instead of C18) or a longer column with a smaller particle size.
GC-MS Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Broad or tailing peaks 1. Active sites in the inlet liner or column.2. Column contamination.1. Use a deactivated inlet liner.2. Bake out the column at a high temperature (within its specified limits).3. Trim the front end of the column.
Poor sensitivity 1. Low analyte concentration.2. Suboptimal injector or detector temperature.3. Contaminated ion source.1. Increase sample concentration if possible.2. Optimize injector and detector temperatures.3. Clean the ion source of the mass spectrometer.
No peaks detected 1. No injection occurred.2. Leak in the injection port or column connection.1. Verify autosampler functionality.2. Check for leaks using an electronic leak detector.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

Objective: To separate and quantify this compound from its potential isomeric impurities and unreacted starting material.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for pH adjustment)

  • A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • (Optional) Add 0.1% formic acid to both mobile phases to improve peak shape.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or scan with PDA for optimal wavelength)

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute with acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify peaks based on their retention times (if standards are available) and UV spectra.

    • Calculate the percentage purity by area normalization.

Protocol 2: GC-MS Method for Impurity Identification

Objective: To identify and quantify volatile and semi-volatile impurities, including isomeric byproducts and residual solvents.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Materials:

  • Helium (carrier gas)

  • A suitable capillary column (e.g., a mid-polarity column like a DB-17 or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Interface Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • Identify the main peak and any impurity peaks.

    • Analyze the mass spectrum of each impurity peak and compare it with spectral libraries (e.g., NIST) for identification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation start Commercial Sample dissolve Dissolve in Solvent start->dissolve hplc HPLC Analysis dissolve->hplc Quantitative Analysis gcms GC-MS Analysis dissolve->gcms Qualitative & Quantitative Analysis purity Purity Assessment hplc->purity impurity_id Impurity Identification gcms->impurity_id

Caption: Workflow for the analysis of commercial this compound.

logical_relationship cluster_impurities Potential Impurities synthesis Synthesis: Nitration of 3-Fluoroanisole starting_material Unreacted 3-Fluoroanisole synthesis->starting_material isomers Positional Isomers synthesis->isomers reagents Residual Reagents/Solvents synthesis->reagents product Commercial This compound starting_material->product isomers->product reagents->product

Caption: Logical relationship between the synthesis and potential impurities.

Technical Support Center: Purification of 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Fluoro-3-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically positional isomers formed during the nitration of 1-fluoro-3-methoxybenzene. The primary directing influence of the methoxy and fluoro groups can lead to the formation of ortho- and para-substituted isomers in addition to the desired meta-product. Unreacted starting material and dinitrated byproducts may also be present.

Q2: Which purification techniques are most effective for this compound?

A2: Recrystallization and column chromatography are the two most effective and commonly used techniques for purifying this compound. Recrystallization is often a good first step for removing bulk impurities, while column chromatography is excellent for separating closely related isomers.

Q3: What is a good starting point for selecting a recrystallization solvent?

A3: A good starting point for solvent screening is to test polar protic solvents like ethanol or methanol, as well as solvent mixtures such as ethanol/water or ethyl acetate/hexane. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

Q4: How can I effectively separate the positional isomers of this compound?

A4: Separation of positional isomers can be challenging due to their similar polarities. Column chromatography is the recommended method. For enhanced separation, consider using a stationary phase that offers alternative selectivity, such as a phenyl or pentafluorophenyl (PFP) column, which can exploit π-π interactions.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Use a lower-boiling point solvent or a solvent mixture.- Add slightly more solvent to reduce saturation.- Ensure slow cooling to promote crystal growth over oil formation.
No Crystal Formation The solution is not sufficiently saturated, or it is supersaturated and requires nucleation.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure compound.
Poor Recovery Too much solvent was used, or the solution was not cooled sufficiently.- Concentrate the mother liquor and cool again to recover more product.- Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration.
Crystals are Colored Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Isomers The chosen mobile phase does not provide sufficient selectivity.- Optimize the mobile phase by trying different solvent ratios (e.g., varying the ethyl acetate/hexane ratio).- Consider a different solvent system, such as dichloromethane/hexane.- If using silica gel, consider switching to a stationary phase with different selectivity, like a phenyl or PFP column.
Compound is Stuck on the Column The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase (gradient elution).- If the compound is very polar, a small amount of a more polar solvent like methanol can be added to the eluent.
Tailing Peaks The compound is interacting too strongly with the stationary phase, or the column is overloaded.- Add a small amount of a competitive solvent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds) to the mobile phase.- Ensure the amount of crude material loaded is appropriate for the column size.
Cracked or Channeled Column Bed Improper packing of the column.- Repack the column carefully, ensuring a uniform and compact bed. Dry packing followed by gentle tapping and wet packing with the mobile phase are common techniques.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for a first-pass purification to remove the majority of impurities.

Methodology:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of crude this compound in a minimal amount of hot ethanol (approximately 50-70 mL) by heating on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50% ethanol/water.

  • Drying: Dry the crystals in a vacuum oven at 40-50 °C to a constant weight.

Expected Outcome:

Parameter Before Purification After Recrystallization
Purity (by HPLC) ~85-90%~95-98%
Yield -70-85%
Appearance Yellowish solidPale yellow crystals
Protocol 2: Column Chromatography on Silica Gel

This protocol is designed for the separation of positional isomers to achieve high purity.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a glass column of appropriate size (e.g., a 40 mm diameter column for 1-2 g of crude material).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate (e.g., starting with a 95:5 hexane/ethyl acetate mixture and progressing to 90:10, 85:15, etc.).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure desired isomer (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Typical Mobile Phase Gradient:

Hexane (%) Ethyl Acetate (%) Purpose
1000Pre-elution and removal of non-polar impurities
955Elution of the least polar isomer
9010Elution of the desired product
8020Elution of more polar isomers

Expected Outcome:

Parameter Before Purification After Column Chromatography
Purity (by HPLC) ~95-98% (post-recrystallization)>99.5%
Yield -60-80% (from loaded material)
Appearance Pale yellow solidWhite to off-white solid

Visualized Workflows

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot ethanol start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter add_water Add hot water until cloudy hot_filter->add_water clarify Add hot ethanol to clarify add_water->clarify cool Cool to RT, then ice bath clarify->cool filter Vacuum Filter cool->filter wash Wash with cold ethanol/water filter->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end Column_Chromatography_Workflow start Crude Product prepare_column Pack silica gel column start->prepare_column load_sample Load sample (dry loading) prepare_column->load_sample elute Elute with gradient solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine pure fractions monitor_tlc->combine_fractions evaporate Rotary Evaporation combine_fractions->evaporate dry Dry under high vacuum evaporate->dry end Pure Product dry->end Troubleshooting_Logic start Purification Issue? recrystallization Recrystallization Problem start->recrystallization Yes chromatography Chromatography Problem start->chromatography No oiling_out Oiling Out? recrystallization->oiling_out no_crystals No Crystals? recrystallization->no_crystals poor_separation Poor Separation? chromatography->poor_separation compound_stuck Compound Stuck? chromatography->compound_stuck solution1 Change Solvent Slow Cooling oiling_out->solution1 Yes solution2 Concentrate Scratch/Seed no_crystals->solution2 Yes solution3 Optimize Mobile Phase Change Column poor_separation->solution3 Yes solution4 Increase Polarity compound_stuck->solution4 Yes

Optimizing temperature for 1-Fluoro-3-methoxy-5-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-Fluoro-3-methoxy-5-nitrobenzene.

Troubleshooting Guide

Users may encounter several issues during experiments with this compound, primarily in the context of nucleophilic aromatic substitution (SNAr) reactions. This guide addresses common problems in a question-and-answer format.

Q1: Why is my SNAr reaction with this compound slow or showing low conversion?

A1: The reactivity of this compound in SNAr reactions is influenced by the electronic effects of its substituents. The nitro group, being in the meta position to the fluorine leaving group, provides weaker activation compared to an ortho or para positioning. Additionally, the methoxy group is electron-donating, which further deactivates the aromatic ring towards nucleophilic attack. To overcome low reactivity, consider the following optimizations:

  • Increase Reaction Temperature: Higher temperatures are often necessary to drive the reaction to completion. A gradual increase in temperature, for instance from room temperature up to 100-150 °C, is recommended. In some cases, even higher temperatures may be required.

  • Choice of Solvent: Utilize high-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents effectively solvate the cationic species involved in the reaction mechanism, thereby accelerating the reaction rate.

  • Use a Stronger Nucleophile: If possible, consider using a more potent nucleophile. For instance, when using an alcohol as a nucleophile, pre-treating it with a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide can significantly improve the reaction rate.

  • Microwave Irradiation: Microwave-assisted heating can often reduce reaction times and improve yields for sluggish reactions.

Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A2: The formation of side products can be attributed to several factors, including high reaction temperatures leading to decomposition or reaction at other sites. To enhance selectivity:

  • Optimize Temperature: While high temperatures can increase the reaction rate, they can also promote the formation of undesired byproducts. It is crucial to find an optimal temperature that provides a reasonable reaction rate with minimal side product formation. Start with a lower temperature and gradually increase it while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Choice of Base: If a base is used, its nature can influence the reaction outcome. A bulky or milder base might help to minimize base-catalyzed side reactions.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the starting material or the desired product. Monitor the reaction closely and quench it once the starting material has been consumed to a satisfactory level.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for SNAr reactions with this compound?

A1: There is no single optimal temperature, as it is highly dependent on the specific nucleophile, solvent, and base used. However, based on reactions with structurally similar compounds, a temperature range of room temperature to 150 °C is a good starting point for optimization. For less reactive nucleophiles, temperatures at the higher end of this range, or even above, may be necessary.

Q2: What are the recommended solvents for reactions with this compound?

A2: Polar aprotic solvents are generally the best choice for SNAr reactions. Recommended solvents include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

Ensure that the solvents are anhydrous, as the presence of water can lead to unwanted side reactions.

Q3: Is a base always required for SNAr reactions with this compound?

A3: A base is often necessary, particularly when the nucleophile is neutral (e.g., an alcohol or an amine). The base serves to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) that is formed as a byproduct. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH). The choice of base should be tailored to the specific reaction conditions.

Experimental Protocols

The following are representative experimental protocols for SNAr reactions based on similar substrates. These should be considered as starting points and may require optimization for your specific application.

Table 1: Example Reaction Conditions for Nucleophilic Aromatic Substitution

EntryNucleophile (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)
1Methanol (excess)KOH (5)Methanol800.5
2Ethanol (excess)KOH (3)Ethanol800.6
3Isopropanol (excess)NaH (3)IsopropanolRoom Temp.6
4Phenol (1.5)K₂CO₃ (3)DMF803
5Thiophenol (1.5)K₂CO₃ (3)DMF903
6Morpholine (3)K₂CO₃ (3)DMF857
7Piperidine (3)K₂CO₃ (3)DMF853

General Procedure for a Reaction with an Alcohol Nucleophile:

  • To a solution of the alcohol (1.2-1.5 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (2-3 equivalents).

  • Add this compound (1 equivalent) to the mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Nucleophile in Anhydrous Solvent add_base Add Base start->add_base add_substrate Add this compound add_base->add_substrate heat Heat to Optimized Temperature add_substrate->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end Isolated Product purify->end

Caption: A typical experimental workflow for SNAr reactions.

troubleshooting_logic cluster_temp Temperature Optimization cluster_solvent Solvent Choice cluster_nucleophile Nucleophile Strength start Low Conversion or Slow Reaction temp_check Is Temperature Sufficiently High? start->temp_check increase_temp Gradually Increase Temperature (e.g., up to 150 °C) temp_check->increase_temp No solvent_check Is the Solvent a High-Boiling Polar Aprotic? (DMF, DMSO) temp_check->solvent_check Yes increase_temp->solvent_check change_solvent Switch to a More Suitable Solvent solvent_check->change_solvent No nuc_check Is the Nucleophile Strong Enough? solvent_check->nuc_check Yes change_solvent->nuc_check increase_nuc_strength Use a Stronger Nucleophile or Add a Strong Base (e.g., NaH) nuc_check->increase_nuc_strength No success Reaction Improved nuc_check->success Yes increase_nuc_strength->success

Caption: Troubleshooting logic for low reactivity in SNAr reactions.

Technical Support Center: 1-Fluoro-3-methoxy-5-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-3-methoxy-5-nitrobenzene. The information is designed to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My Nucleophilic Aromatic Substitution (SNAr) reaction is not going to completion. What are the common causes and how can I improve the yield?

Answer:

Incomplete conversion is a frequent issue in SNAr reactions. Several factors can contribute to this problem. Here's a systematic approach to troubleshooting:

  • Reagent Purity: Ensure the starting material, this compound, and the incoming nucleophile are of high purity. Impurities can inhibit the reaction. The solvent and any added base should be anhydrous if the reaction is moisture-sensitive.

  • Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider a stepwise increase in the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at each new temperature to avoid decomposition.

  • Reaction Time: Some SNAr reactions can be slow. Extend the reaction time and monitor its progress to determine the optimal duration.

  • Base Strength and Stoichiometry: If your nucleophile requires deprotonation (e.g., an alcohol or amine), the choice and amount of base are critical. A stronger base or a slight excess might be necessary to ensure the nucleophile is sufficiently active. Common bases for these reactions include K₂CO₃, Cs₂CO₃, or NaH.

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.

Illustrative Data Table for Optimization:

You can use the following table to track your optimization experiments.

Experiment IDNucleophile (eq.)Base (eq.)SolventTemperature (°C)Time (h)Conversion (%)
Your_Expt_011.11.2DMF80450
Your_Expt_021.11.2DMF100475
Your_Expt_031.11.2DMSO100490
Your_Expt_041.11.5DMSO1008>95

2. I am observing an unexpected side product with a mass corresponding to the displacement of the methoxy group instead of the fluorine atom. Why is this happening and how can I prevent it?

Answer:

While the carbon-fluorine bond is the intended site of nucleophilic attack due to the strong electron-withdrawing nature of fluorine, displacement of the methoxy group can occur, especially under harsh conditions.

  • Mechanism of Side Product Formation: The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.[1] Both the fluorine and the methoxy groups are ortho/para to the nitro group, making both potential leaving groups. Although fluorine is generally a better leaving group in SNAr reactions, high temperatures or very strong nucleophiles can sometimes lead to the less favored methoxy displacement.[2]

  • Mitigation Strategies:

    • Lower Reaction Temperature: This is the most effective way to improve selectivity. The reaction leading to the desired product (F displacement) likely has a lower activation energy than the side reaction (MeO displacement).

    • Choice of Nucleophile: "Softer" nucleophiles may exhibit higher selectivity for the carbon bearing the fluorine.

    • Solvent Effects: The solvent can influence the relative rates of the two competing pathways. Experiment with different polar aprotic solvents.

G cluster_main Desired SNAr Pathway cluster_side Side Reaction Pathway start 1-Fluoro-3-methoxy- 5-nitrobenzene + Nu- meisenheimer_F Meisenheimer Complex (Attack at C-F) start->meisenheimer_F Nucleophilic Attack meisenheimer_MeO Meisenheimer Complex (Attack at C-OMe) start->meisenheimer_MeO High Temp / Strong Nu product Desired Product (Nu replaces F) meisenheimer_F->product Fluoride Elimination side_product Side Product (Nu replaces OMe) meisenheimer_MeO->side_product Methoxide Elimination

Figure 1. Competing SNAr pathways for this compound.

3. My reaction mixture is turning dark, and I am getting multiple spots on TLC, indicating decomposition. What should I do?

Answer:

Decomposition of nitroaromatic compounds can occur under certain conditions, particularly at elevated temperatures and in the presence of strong bases.

  • Temperature Control: This is the most critical parameter. Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more reactive nucleophile or a different solvent system that allows for lower reaction temperatures.

  • Base Sensitivity: The combination of a strong base and high temperature can lead to decomposition. If possible, use a milder base (e.g., K₂CO₃ instead of NaH) or reduce the amount of base used.

  • Atmosphere: While many SNAr reactions are robust, some may be sensitive to oxygen, especially at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of colored degradation byproducts.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after it has reached completion, as this increases the likelihood of product and starting material degradation.

G start Reaction Turning Dark / Multiple TLC Spots q1 Is the reaction temperature > 120°C? start->q1 a1_yes Reduce temperature. Monitor for improvement. q1->a1_yes Yes q2 Is a strong base (e.g., NaH, KOtBu) used? q1->q2 No a1_yes->q2 a2_yes Switch to a milder base (e.g., K2CO3, Cs2CO3). q2->a2_yes Yes q3 Is the reaction run for an extended time? q2->q3 No a2_yes->q3 a3_yes Optimize reaction time. Quench after completion. q3->a3_yes Yes end_node Problem Resolved q3->end_node No a3_yes->end_node

Figure 2. Troubleshooting workflow for reaction decomposition.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) on this compound

This protocol provides a general starting point. The specific conditions may need to be optimized for your particular nucleophile.

  • Reagent Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

    • Add the desired nucleophile (1.1 - 1.5 eq.) and a suitable base (e.g., K₂CO₃, 1.5 - 2.0 eq.).

  • Reaction Setup:

    • Add a polar aprotic solvent (e.g., DMF or DMSO, to make a 0.1 - 0.5 M solution).

    • If necessary, purge the flask with an inert gas (N₂ or Ar).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (start with 80-100 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

Stability and storage conditions for 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 1-Fluoro-3-methoxy-5-nitrobenzene, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Stability and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and ensure experimental success. The compound is stable under recommended storage conditions.

Recommended Storage Conditions:

ParameterConditionCitation
Temperature 2-8°C[1]
Atmosphere Sealed in a dry environment.[1]
Container Keep container tightly closed in a dry, cool, and well-ventilated place.[2]
Light Store away from light.

Incompatible Materials: To prevent degradation or hazardous reactions, avoid contact with the following:

  • Strong oxidizing agents[2][3]

  • Strong bases[2][3]

  • Strong acids[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem: Compound appears discolored or has an unusual odor.

  • Possible Cause: Degradation due to improper storage (e.g., exposure to light, moisture, or incompatible materials).

  • Solution:

    • Do not use the compound if degradation is suspected.

    • Verify storage conditions against the recommended guidelines.

    • If possible, re-purify the compound or use a fresh batch.

    • Dispose of the degraded material according to safety regulations.[2][4]

Problem: Poor solubility in a chosen solvent.

  • Possible Cause: The compound may have limited solubility in the selected solvent.

  • Solution:

    • Consult literature for appropriate solvents for your specific reaction.

    • Consider gentle heating or sonication to aid dissolution, ensuring the compound is stable at the applied temperature.

    • Test solubility in a small scale before proceeding with the full experiment.

Problem: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Impurity of the reagent.

    • Solution: Verify the purity of this compound using analytical techniques such as NMR, GC, or HPLC. Use a fresh, high-purity batch if necessary.

  • Possible Cause 2: Reaction with incompatible substances.

    • Solution: Review all reagents and solvents in your experimental setup for potential incompatibilities.[2][3] Ensure all equipment is clean and dry.

Problem: Safety concerns during handling.

  • Possible Cause: Lack of appropriate personal protective equipment (PPE) and handling procedures.

  • Solution:

    • Always handle the compound in a well-ventilated area or under a fume hood.[2][4]

    • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5][6]

    • Avoid inhalation of dust or vapors.[2][4]

    • Wash hands thoroughly after handling.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term storage, the compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.

Q2: What are the known decomposition products of this compound?

A2: Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[2][3]

Q3: How should I handle a spill of this compound?

A3: For a small spill, ensure adequate ventilation and wear appropriate PPE.[4] Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[3] Avoid creating dust. Prevent the material from entering drains.[4][6] For large spills, evacuate the area and follow emergency procedures.

Q4: Can I dissolve this compound in water?

A4: The compound has low water solubility.[3] Organic solvents are generally required for dissolution.

Experimental Workflow & Logic Diagrams

The following diagrams illustrate key workflows and relationships for handling and using this compound.

storage_workflow start Receive Compound check_sds Review Safety Data Sheet (SDS) start->check_sds store Store at 2-8°C in a dry, dark place Keep container sealed check_sds->store use Use in Experiment store->use use->store Return to storage dispose Dispose of waste properly use->dispose

Caption: Recommended workflow for handling and storage.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Experimental Issue cause1 Improper Storage issue->cause1 cause2 Contamination issue->cause2 cause3 Incorrect Protocol issue->cause3 solution1 Verify Storage Conditions cause1->solution1 solution2 Check Purity / Use New Batch cause2->solution2 solution3 Review Experimental Protocol cause3->solution3

Caption: Troubleshooting logic for experimental issues.

References

Technical Support Center: Regioselectivity in Reactions of 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the reactivity of 1-Fluoro-3-methoxy-5-nitrobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control substitution patterns and avoid undesired ortho-substitution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?

A1: The regioselectivity of EAS reactions on this compound is primarily determined by the electronic effects of its substituents. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group due to its electron-donating resonance effect.[1][2] The nitro group (-NO₂) is a strong deactivating, meta-directing group.[1][2] The fluorine atom (-F) is a deactivating but ortho, para-directing group.[1] In polysubstituted benzene rings, the most powerful activating group generally controls the position of substitution. Therefore, the methoxy group will direct incoming electrophiles to its ortho (C2 and C4) and para (C6) positions.

Q2: How can I avoid substitution at the C2 and C4 positions, which are ortho to the methoxy group?

A2: Avoiding substitution at the sterically unhindered C4 position is challenging due to the strong directing effect of the methoxy group. However, substitution at the C2 position, which is sterically hindered by the adjacent fluorine atom, can be minimized. To favor substitution at the C6 position (para to the methoxy group), strategies that exploit steric hindrance are recommended. Utilizing bulky electrophiles or catalysts can disfavor attack at the more crowded ortho positions.[3][4][5] Additionally, carefully controlling reaction conditions such as temperature and solvent can influence the ortho/para ratio.

Another effective strategy to avoid substitution on the aromatic ring altogether is to perform a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom at the C1 position.

Q3: Is it possible to achieve substitution at the C6 position, displacing the fluorine atom?

A3: In electrophilic aromatic substitution, the fluorine atom is generally not a leaving group. Therefore, substitution at the C6 position would involve the displacement of a hydrogen atom, not the fluorine. However, in the context of this specific molecule, the C6 position is occupied by the fluorine atom. Therefore, direct electrophilic substitution at C6 is not possible without prior modification of the molecule.

A more viable approach to functionalize the C1 position (where the fluorine is) is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group para to the fluorine atom strongly activates it for displacement by a suitable nucleophile.[6][7]

Troubleshooting Guides

Issue 1: My electrophilic aromatic substitution reaction yields a mixture of ortho and para isomers, with the ortho product predominating.

Troubleshooting Steps:

  • Increase Steric Bulk: Employ a bulkier electrophile or a sterically hindered Lewis acid catalyst. This will increase the steric hindrance around the ortho positions (C2 and C4), making the para position (relative to the methoxy group) more accessible.[3][4][5]

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product, which is often the para isomer due to reduced steric strain.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies for ortho and para attack differently. Experiment with a range of solvents to optimize the desired regioselectivity.

Issue 2: I want to introduce a nucleophile to the aromatic ring, but I am unsure of the reaction conditions.

Troubleshooting Steps:

  • Confirm Activation for SNAr: The presence of the strongly electron-withdrawing nitro group para to the fluorine atom makes the ring susceptible to nucleophilic attack at C1.[6][7]

  • Select an Appropriate Nucleophile: A wide range of nucleophiles can be used, including amines, alkoxides, and thiols.[8][9]

  • Choose Suitable Reaction Conditions: SNAr reactions are typically carried out in polar aprotic solvents like DMSO, DMF, or THF, often in the presence of a base to generate the nucleophile in situ or to neutralize the HF byproduct. Microwave-assisted heating can often accelerate these reactions.[10][11]

Data Presentation

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionSubstituent Directing EffectsPredicted OutcomeRationale
C2ortho to -OCH₃, meta to -NO₂, ortho to -FPossible, but sterically hinderedThe strong activating effect of the methoxy group directs here, but the adjacent fluorine atom provides significant steric hindrance.
C4ortho to -OCH₃, meta to -NO₂, meta to -FMajor Product Strongly activated by the methoxy group and sterically accessible.
C6para to -OCH₃, ortho to -NO₂, meta to -FBlocked by FluorineThe position para to the strongest activating group is already substituted.

Table 2: Feasibility of Nucleophilic Aromatic Substitution (SNAr) at C1

NucleophileReagents/ConditionsExpected ProductRationale
Amine (R₂NH)R₂NH, Base (e.g., K₂CO₃), DMSO, heat1-(Dialkylamino)-3-methoxy-5-nitrobenzeneThe fluorine atom is activated for displacement by the para nitro group.
Alkoxide (RO⁻)ROH, Base (e.g., NaH), THF, heat1-Alkoxy-3-methoxy-5-nitrobenzeneAlkoxides are effective nucleophiles for SNAr on activated fluoroarenes.
Thiolate (RS⁻)RSH, Base (e.g., K₂CO₃), DMF, heat1-(Alkylthio)-3-methoxy-5-nitrobenzeneThiolates are excellent nucleophiles for this type of transformation.[8]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation (Illustrative)

This protocol is for the acylation of anisole and serves as a starting point. Optimization for this compound is necessary, with particular attention to the potential for demethylation with strong Lewis acids.[12]

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel.

  • Reagent Preparation: In a fume hood, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to dry dichloromethane (DCM) in the reaction flask and cool to 0°C in an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride or anhydride (1.0 eq.) dropwise to the stirred suspension of AlCl₃.

  • Addition of Substrate: Add a solution of the substituted anisole (1.0 eq.) in dry DCM dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by pouring it over ice and concentrated HCl. Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • Reagent Preparation: In a sealable reaction vessel, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF).

  • Addition of Reagents: Add the amine (1.2 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: Seal the vessel and heat the reaction mixture (e.g., 80-120°C) with stirring. Microwave heating can significantly reduce reaction times. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Caption: Directing effects in electrophilic aromatic substitution.

Troubleshooting_EAS start Issue: Undesired ortho-Substitution in EAS strategy1 Strategy 1: Increase Steric Hindrance start->strategy1 strategy2 Strategy 2: Optimize Reaction Conditions start->strategy2 strategy3 Alternative: Perform SNAr at C1 start->strategy3 action1a Use bulky electrophile strategy1->action1a action1b Use bulky catalyst strategy1->action1b action2a Lower reaction temperature strategy2->action2a action2b Vary solvent polarity strategy2->action2b action3 React with a nucleophile (e.g., Amine, Alkoxide) strategy3->action3 outcome1 Favors para-substitution action1a->outcome1 action1b->outcome1 outcome2 May improve ortho/para ratio action2a->outcome2 action2b->outcome2 outcome3 Substitution at C1 (avoids C-H activation) action3->outcome3

Caption: Troubleshooting workflow for avoiding ortho-substitution.

SNAr_Mechanism start This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Nucleophilic Attack (Rate-determining) product 1-Nu-3-methoxy-5-nitrobenzene + F⁻ intermediate->product Loss of Fluoride (Restores Aromaticity)

Caption: General mechanism for SNAr on this compound.

References

Challenges in the scale-up of 1-Fluoro-3-methoxy-5-nitrobenzene production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 1-Fluoro-3-methoxy-5-nitrobenzene production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue ID Problem Potential Causes Recommended Solutions
SYN-001 Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products. - Inefficient nitrating agent.- Monitor reaction progress using TLC or HPLC. - Maintain the reaction temperature strictly, ideally between 0-5°C. - Use a well-defined mixture of nitric and sulfuric acid. - Consider alternative nitrating agents like acetyl nitrate.
SYN-002 Formation of Multiple Isomers - The methoxy group is an ortho-, para-director, and the fluoro group is also an ortho-, para-director, leading to the formation of multiple isomers.- Control the reaction temperature to favor the desired isomer. - The steric hindrance from the methoxy group may favor nitration at the 5-position. - Employ a purification method with high resolving power, such as column chromatography or fractional distillation.
PUR-001 Difficulty in Removing Impurities - Co-elution of isomers during chromatography. - Similar boiling points of isomers making distillation difficult. - Presence of unreacted starting material.- Optimize the mobile phase for column chromatography to improve separation. - Use a longer distillation column or perform distillation under reduced pressure. - Perform a preliminary purification step, such as recrystallization, to remove the bulk of the impurities.
SCL-001 Exothermic Reaction Leading to Runaway - Nitration reactions are highly exothermic. - Inadequate cooling or heat dissipation at a larger scale.- Add the nitrating agent slowly and in a controlled manner. - Ensure efficient stirring to maintain a uniform temperature. - Use a reactor with a high surface area to volume ratio or consider a continuous flow reactor for better heat management.
SCL-002 Product Degradation During Workup - Presence of strong acids during prolonged workup. - High temperatures during solvent removal.- Neutralize the reaction mixture promptly after completion. - Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the electrophilic nitration of 1-fluoro-3-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures (0-5 °C) to control the exotherm and improve selectivity.

Q2: What are the expected major byproducts in this synthesis?

A2: Due to the directing effects of the fluoro and methoxy groups, the formation of other isomers is the primary source of byproducts. Potential isomers include 1-fluoro-3-methoxy-2-nitrobenzene and 1-fluoro-3-methoxy-4-nitrobenzene. Dinitrated products can also form under more forcing conditions.

Q3: What are the key safety precautions to consider during the scale-up of this process?

A3: Nitration reactions are hazardous due to their high exothermicity. Key safety precautions include:

  • Strict temperature control with an efficient cooling system.

  • Slow and controlled addition of the nitrating agent.

  • Adequate ventilation and use of personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Having a quenching agent (e.g., a large volume of cold water or a dilute base) readily available in case of a thermal runaway.

Q4: How can the formation of the desired 5-nitro isomer be maximized?

A4: While a mixture of isomers is likely, the formation of the 5-nitro isomer can be favored by carefully controlling the reaction conditions. The steric hindrance of the methoxy group can direct the incoming nitro group to the less hindered 5-position. Lower reaction temperatures generally lead to higher selectivity.

Q5: What are the recommended purification techniques for obtaining high-purity this compound at an industrial scale?

A5: A combination of techniques is often employed.

  • Fractional distillation under reduced pressure: This can be effective if the boiling points of the isomers are sufficiently different.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Preparative chromatography: While more expensive for large scales, it can provide very high purity and is often used for pharmaceutical-grade materials.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the nitration of a structurally similar compound, 2-Fluoro-1,4-dimethoxybenzene, which can provide insights into the expected results for 1-fluoro-3-methoxybenzene.

Parameter Value Reference
Starting Material 2-Fluoro-1,4-dimethoxybenzene[1]
Nitrating Agent HNO₃ (64-66%)[1]
Reaction Temperature 0 °C[1]
Reaction Time 10 min[1]
Yield 90%[1]

Experimental Protocols

Synthesis of this compound (Lab Scale)

This protocol is adapted from the synthesis of a similar compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.[1]

Materials:

  • 1-Fluoro-3-methoxybenzene

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add 1-fluoro-3-methoxybenzene to the sulfuric acid with constant stirring, ensuring the temperature does not rise above 5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping it cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-fluoro-3-methoxybenzene in sulfuric acid over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

experimental_workflow start Start step1 1. Add 1-Fluoro-3-methoxybenzene to H2SO4 at 0°C start->step1 step3 3. Add Nitrating Mixture dropwise at 0-5°C step1->step3 step2 2. Prepare Nitrating Mixture (HNO3 + H2SO4) step2->step3 step4 4. Stir for 1-2 hours at 0-5°C step3->step4 step5 5. Quench on Ice step4->step5 step6 6. Dichloromethane Extraction step5->step6 step7 7. Wash with NaHCO3 and Brine step6->step7 step8 8. Dry and Concentrate step7->step8 step9 9. Column Chromatography step8->step9 end_node Pure Product step9->end_node

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield cause1 Incomplete Reaction? issue->cause1 cause2 Side Product Formation? issue->cause2 cause3 Product Degradation? issue->cause3 solution1 Increase reaction time or temperature slightly cause1->solution1 Check TLC/HPLC solution2 Optimize temperature and nitrating agent ratio cause2->solution2 Analyze crude by GC-MS solution3 Quench and workup rapidly at low temp. cause3->solution3 Check workup conditions

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Monitoring Reactions of 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-3-methoxy-5-nitrobenzene. The information is designed to help you effectively monitor reaction progress and address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions for this compound?

A1: The most common reaction is nucleophilic aromatic substitution (SNAr). The fluorine atom is activated by the electron-withdrawing nitro group, making it a good leaving group for substitution by various nucleophiles.

Q2: Which analytical techniques are best for monitoring the progress of these reactions?

A2: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For quantitative analysis and more detailed information, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

Q3: How can I visualize the spots on a TLC plate since this compound and many of its products are colorless?

A3: The aromatic nature of these compounds allows for visualization under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background. Additionally, specific chemical stains can be used. For nitroaromatics, a common method involves reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.

Q4: What are some common side products I should be aware of?

A4: Potential side reactions include the displacement of the nitro group, though this is less common than displacement of the fluorine. Another possibility, particularly with strong nucleophiles or under harsh basic or acidic conditions, is the demethylation of the methoxy group to a hydroxyl group.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Reaction Monitoring Issues

Q: My TLC plate shows multiple spots, and I'm unsure which is my product.

A:

  • Co-spotting: Always run a "co-spot" lane on your TLC plate, where you apply both the starting material and the reaction mixture to the same spot. This will help you distinguish the starting material from the product and any new spots.

  • Reference Standards: If possible, run reference standards for your expected product and any potential byproducts.

  • Staining: Use a visualizing stain that is specific for either the starting material or the product's functional groups to help with identification.

Q: The Rf values of my starting material and product are very similar on TLC. How can I improve the separation?

A:

  • Solvent System Optimization: Experiment with different solvent systems of varying polarity. A small change in the solvent ratio or the addition of a third solvent (e.g., a few drops of acetic acid or triethylamine) can significantly alter the separation.

  • Multiple Developments: Running the TLC plate in the same solvent system two or three times (allowing the plate to dry between runs) can increase the separation between spots with close Rf values.

HPLC/GC Analysis Issues

Q: I'm observing peak tailing in my HPLC analysis of the reaction mixture.

A: Peak tailing for aromatic amines and other basic compounds can be caused by interactions with silanol groups on the stationary phase.

  • Mobile Phase pH: Adjust the pH of your mobile phase to be at least 2 units away from the pKa of your analyte.

  • Additives: Consider adding a competitive amine, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Column Choice: Use a column with end-capping or a different stationary phase designed for the analysis of basic compounds.

Q: My GC-MS results show unexpected peaks. What could they be?

A:

  • Impurity Profile: Analyze your starting materials by GC-MS to check for any impurities that may be carried through the reaction.

  • Side Reactions: Consider the possibility of side reactions such as demethylation of the methoxy group or reaction with the solvent.

  • Mass Spectral Library: Compare the mass spectra of the unknown peaks against a spectral library (e.g., NIST) for tentative identification.

Reaction-Specific Problems

Q: My SNAr reaction is very slow or incomplete.

A:

  • Solvent Choice: Ensure you are using a polar apathetic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophile, making the anion more reactive.

  • Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress.

  • Nucleophile Strength: If possible, consider using a stronger nucleophile or increasing its concentration.

  • Water Content: Ensure your reaction is anhydrous, as water can protonate the nucleophile and reduce its reactivity.

Q: I'm observing a byproduct that I suspect is the demethylated product. How can I confirm this and prevent it?

A:

  • Characterization: Isolate the byproduct and characterize it using NMR and mass spectrometry. The 1H NMR spectrum would show the disappearance of the methoxy singlet and the appearance of a broad singlet for the hydroxyl proton. The mass spectrum would show a corresponding decrease in the molecular weight by 14 amu (CH2).

  • Milder Conditions: To prevent demethylation, try running the reaction at a lower temperature or for a shorter time. If using a strong base, consider a weaker base or using a stoichiometric amount.

Data Presentation

Table 1: Typical TLC Rf Values for a Generic SNAr Reaction

CompoundRf Value (3:1 Hexanes:Ethyl Acetate)
This compound0.65
Amine Nucleophile0.10
Substituted Product0.45

Note: Rf values are highly dependent on the specific TLC plate, solvent system, and experimental conditions.

Table 2: HPLC Retention Times for a Model Reaction

CompoundRetention Time (min)
This compound8.2
Aniline (Nucleophile)3.5
N-(3-methoxy-5-nitrophenyl)aniline12.7

Conditions: C18 column, 4.6 x 150 mm, 5 µm; Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: 0.1% Formic Acid in Acetonitrile; Gradient: 10% B to 90% B over 20 minutes; Flow Rate: 1.0 mL/min; UV Detection at 254 nm.

Experimental Protocols

Protocol 1: General Procedure for Monitoring an SNAr Reaction by TLC
  • Prepare the TLC Chamber: Add a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber.

  • Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line.

    • Lane 1 (Starting Material): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate) and spot it on the first mark.

    • Lane 2 (Co-spot): Apply a spot of the starting material solution and then, on top of the same spot, apply a small amount of the reaction mixture.

    • Lane 3 (Reaction Mixture): Spot the reaction mixture on the third mark.

  • Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. If necessary, use a chemical stain for further visualization.

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.

Protocol 2: General HPLC Method for Reaction Monitoring
  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with the mobile phase (e.g., 1 mL of 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is often a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample.

  • Data Analysis: Integrate the peak areas of the starting material and the product. The percentage conversion can be calculated from the relative peak areas (assuming similar response factors).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification start 1. Start Reaction (this compound + Nucleophile) tlc 2. TLC Analysis (Qualitative Check) start->tlc Take aliquot hplc_gc 3. HPLC/GC Analysis (Quantitative Check) tlc->hplc_gc If reaction progressing nmr 4. NMR Analysis (Structural Confirmation) hplc_gc->nmr For key time points workup 5. Reaction Work-up nmr->workup Once complete purification 6. Purification (e.g., Column Chromatography) workup->purification product 7. Pure Product purification->product

Experimental workflow for monitoring reactions.

troubleshooting_logic cluster_investigation Initial Checks cluster_optimization Optimization Steps start Problem: Incomplete Reaction check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Verify Reaction Conditions (Temperature, Time) start->check_conditions check_solvent 3. Ensure Anhydrous Polar Aprotic Solvent start->check_solvent increase_conc 4b. Increase Nucleophile Concentration check_reagents->increase_conc increase_temp 4a. Increase Temperature check_conditions->increase_temp change_nucleophile 4c. Use a Stronger Nucleophile check_solvent->change_nucleophile solution Reaction Proceeds to Completion increase_temp->solution increase_conc->solution change_nucleophile->solution

Troubleshooting logic for incomplete reactions.

Safe handling and disposal of 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Fluoro-3-methoxy-5-nitrobenzene (CAS No. 7087-60-7).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is an aromatic organic compound. Based on its GHS classification, its primary hazards include:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

For aromatic nitro compounds in general, systemic effects can include methaemoglobinaemia, leading to headaches, cardiac dysrhythmias, a drop in blood pressure, shortness of breath, and spasms. A key sign of this is cyanosis, a blue discoloration of the blood.[1] Absorption of the substance into the body can lead to the formation of methemoglobin, which in sufficient concentrations causes cyanosis.[1]

Q2: What are the recommended storage conditions for this compound?

Store in a cool, dry, and well-ventilated area.[2][3] Keep the container tightly closed and away from heat, sparks, open flames, and hot surfaces.[3] It is also advised to store the compound locked up.[4]

Q3: What personal protective equipment (PPE) should I use when handling this chemical?

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][5]

  • Skin Protection: Handle with gloves and wear protective clothing to prevent skin contact.[2][5] Contaminated clothing should be removed and washed before reuse.[4]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Q4: What should I do in case of accidental exposure?

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Q5: How should I dispose of waste this compound?

This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Dispose of the container and unused contents in accordance with local, state, and federal regulations.[2][3][4] Do not let the product enter drains.[5]

Troubleshooting Guides

Problem: I observe skin irritation after handling the compound despite wearing gloves.

  • Possible Cause: The glove material may not be resistant to this compound, or the gloves may have been contaminated.

  • Solution:

    • Immediately wash the affected area with soap and water and seek medical advice.

    • Review the safety data sheet for the specific type of gloves recommended for handling this chemical.

    • Always inspect gloves for any tears or punctures before use.

    • Practice proper glove removal techniques to avoid contaminating your skin.

Problem: A yellow staining is observed on surfaces in the work area.

  • Possible Cause: Many aromatic fluorinated nitro compounds have a yellow color.[6] This staining could be due to minor spills or inadequate cleaning.

  • Solution:

    • Decontaminate the affected surfaces according to your laboratory's standard operating procedures for hazardous chemicals.

    • Review your handling procedures to minimize the risk of spills.

    • Ensure that any spills are cleaned up promptly and thoroughly.

Quantitative Data

PropertyValueSource
Molecular Formula C₇H₆FNO₃Oakwood Chemical[7]
Molecular Weight 171.13 g/mol Oakwood Chemical[7]
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Flash Point Not specified
Density Not specified

Experimental Protocols

General Handling Protocol:

  • Before use, review the Safety Data Sheet (SDS) for this compound.

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep the container tightly closed when not in use.

  • Avoid sources of ignition as the compound is combustible.

  • After handling, wash hands thoroughly with soap and water.

Spill Cleanup Protocol:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of the waste in accordance with local, state, and federal regulations.

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Pre-Handling cluster_handling Experiment cluster_cleanup Cleanup & Disposal prep Preparation review_sds Review SDS handling Handling use_hood Use in Fume Hood cleanup Post-Handling Cleanup decontaminate Decontaminate Glassware storage Storage end End storage->end don_ppe Don PPE review_sds->don_ppe don_ppe->handling weigh_transfer Weigh & Transfer use_hood->weigh_transfer weigh_transfer->cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove & Dispose PPE dispose_waste->remove_ppe remove_ppe->storage

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start collect_waste Collect Waste in Labeled Container start->collect_waste check_regs Check Local, State, & Federal Regulations collect_waste->check_regs licensed_disposal Transfer to Licensed Disposal Company check_regs->licensed_disposal incineration Chemical Incineration with Afterburner & Scrubber licensed_disposal->incineration end End incineration->end

Caption: Recommended disposal workflow for this compound.

EmergencyResponse Emergency Response for Exposure exposure Exposure Occurs route Route of Exposure? exposure->route inhalation Inhalation: Move to fresh air, give oxygen if needed. route->inhalation Inhalation skin Skin Contact: Wash with soap and water. route->skin Skin eye Eye Contact: Rinse with water for 15 mins. route->eye Eye ingestion Ingestion: Rinse mouth, do NOT induce vomiting. route->ingestion Ingestion medical Seek Immediate Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical

Caption: First aid procedures for exposure to this compound.

References

Validation & Comparative

Reactivity Showdown: 1-Fluoro-3-methoxy-5-nitrobenzene vs. 1-Chloro-3-methoxy-5-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic synthesis, a deep understanding of the factors governing nucleophilic aromatic substitution (SNAr) is paramount for the rational design of synthetic routes. This guide provides a detailed comparison of the reactivity of 1-Fluoro-3-methoxy-5-nitrobenzene and 1-Chloro-3-methoxy-5-nitrobenzene, two structurally similar compounds that exhibit significant differences in their susceptibility to nucleophilic attack.

In the realm of aromatic compounds, the interplay of substituents dictates the reactivity of the benzene ring. This principle is vividly illustrated when comparing the SNAr reactivity of this compound and its chloro-analogue. While both possess an activating nitro group and a methoxy group, the nature of the halogen atom—the leaving group—plays a decisive role in the reaction kinetics. Based on established principles of SNAr, the fluoro derivative is expected to be significantly more reactive than the chloro derivative.

The Decisive Role of the Leaving Group in SNAr Reactions

Nucleophilic aromatic substitution reactions typically proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate-determining step of this reaction is the initial attack of the nucleophile on the aromatic ring.

The reactivity of the aryl halide is therefore primarily influenced by two key factors:

  • Activation by Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) group, is crucial. These groups delocalize the negative charge of the Meisenheimer intermediate through resonance and inductive effects, thereby stabilizing it and lowering the activation energy for its formation.

  • The Nature of the Leaving Group: Unlike in aliphatic nucleophilic substitution (SN1 and SN2), where bond strength to the leaving group is a dominant factor in the rate-determining step, in SNAr the electronegativity of the leaving group is more critical. A more electronegative halogen atom enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack.

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond, rendering the carbon atom more electron-deficient and thus a prime target for nucleophiles. Consequently, the formation of the Meisenheimer complex is accelerated. While the C-F bond is stronger than the C-Cl bond, the breaking of this bond occurs in the second, fast step of the reaction and therefore does not significantly impact the overall reaction rate.

In contrast, chlorine is less electronegative than fluorine. While it still activates the ring towards nucleophilic attack, its inductive effect is weaker, leading to a slower rate of formation of the Meisenheimer intermediate compared to the fluoro analogue.

Quantitative Reactivity Comparison: A Look at Related Systems

The following table summarizes the expected relative reactivity based on these established principles.

CompoundLeaving GroupElectronegativity of Leaving GroupExpected Relative Rate of SNAr
This compoundF3.98Faster
1-Chloro-3-methoxy-5-nitrobenzeneCl3.16Slower

Table 1. Predicted Relative Reactivity in Nucleophilic Aromatic Substitution.

Visualizing the Reaction Pathway

The mechanism of nucleophilic aromatic substitution can be visualized as a two-step process. The first, rate-determining step involves the attack of a nucleophile, leading to the formation of a Meisenheimer complex. The second, faster step involves the elimination of the halide leaving group to restore aromaticity.

Caption: Generalized mechanism for the SNAr reaction.

Experimental Protocol for Kinetic Analysis

To empirically determine and compare the reaction rates of this compound and 1-Chloro-3-methoxy-5-nitrobenzene, a pseudo-first-order kinetic study can be employed using a suitable nucleophile, such as piperidine or sodium methoxide. The progress of the reaction can be monitored using UV-Vis spectrophotometry by observing the formation of the product at a specific wavelength.

Objective: To determine the second-order rate constants for the reaction of this compound and 1-Chloro-3-methoxy-5-nitrobenzene with a nucleophile.

Materials:

  • This compound

  • 1-Chloro-3-methoxy-5-nitrobenzene

  • Piperidine (or other suitable nucleophile)

  • Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the aryl halide (either the fluoro or chloro compound) of a known concentration (e.g., 0.01 M) in the chosen anhydrous solvent.

    • Prepare a series of stock solutions of the nucleophile (e.g., piperidine) at concentrations significantly higher than the aryl halide (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) to ensure pseudo-first-order conditions.

  • Kinetic Measurements:

    • Equilibrate the UV-Vis spectrophotometer and the thermostatted cell holder to the desired reaction temperature (e.g., 25 °C).

    • Place a known volume of the nucleophile solution into a cuvette and place it in the cell holder.

    • Initiate the reaction by injecting a small, known volume of the aryl halide stock solution into the cuvette and start the data acquisition immediately.

    • Monitor the increase in absorbance of the product at its λmax over time. The λmax for the product should be determined beforehand by recording the spectrum of a fully reacted solution.

  • Data Analysis:

    • Under pseudo-first-order conditions, the concentration of the nucleophile remains effectively constant. The rate law simplifies to: Rate = k_obs[Aryl Halide], where k_obs is the pseudo-first-order rate constant.

    • Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this linear plot will be -k_obs.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

    • Repeat the experiment for each concentration of the nucleophile and for both the fluoro and chloro substrates.

The following workflow illustrates the experimental design for determining the reaction kinetics.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis cluster_comparison Comparison Prep_Aryl Prepare Aryl Halide Stock Solution Mix Initiate Reaction in Cuvette Prep_Aryl->Mix Prep_Nuc Prepare Nucleophile Stock Solutions (Multiple Concentrations) Prep_Nuc->Mix Equilibrate Equilibrate Spectrophotometer and Reagents Equilibrate->Mix Monitor Monitor Absorbance vs. Time (UV-Vis Spectroscopy) Mix->Monitor Plot Plot ln(A∞ - At) vs. Time Monitor->Plot Calc_k_obs Determine Pseudo-First-Order Rate Constant (k_obs) from Slope Plot->Calc_k_obs Calc_k2 Calculate Second-Order Rate Constant (k₂) Calc_k_obs->Calc_k2 Compare Compare k₂ values for Fluoro and Chloro Compounds Calc_k2->Compare

Caption: Workflow for the kinetic analysis of SNAr reactions.

Conclusion

A Comparative Guide to Fluorinated vs. Chlorinated Nitroaromatics in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, particularly vital in the fields of medicinal chemistry and materials science for the construction of complex aryl ethers, amines, and sulfides. The reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. This is possible when the ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (–NO₂), positioned ortho or para to the leaving group.[1][2]

This guide provides a comparative analysis of the two most common leaving groups in this reaction: fluorine and chlorine. While conventional wisdom from aliphatic substitution reactions (SN1/SN2) would suggest that chloride is a better leaving group than fluoride, the opposite is often true in the context of SNAr. We will delve into the mechanistic reasons for this enhanced reactivity and provide supporting experimental data to guide substrate selection and reaction design.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction does not proceed via a concerted SN2 pathway, which is sterically hindered at an sp²-hybridized carbon, nor a stepwise SN1 pathway, which would require the formation of a highly unstable aryl cation.[1] Instead, it follows a two-step addition-elimination mechanism.[3][4]

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This initial attack is the rate-determining step of the reaction.[5][6] It disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][7] The electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge.[3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group is expelled, yielding the final substituted product. This second step is typically fast.[6]

Fig. 1: General mechanism of the SNAr reaction.

Reactivity Comparison: Fluorine vs. Chlorine

In SNAr reactions, the typical reactivity order for halogens as leaving groups is F > Cl > Br > I.[8] This is the reverse of the order seen in SN1 and SN2 reactions and is a direct consequence of the reaction mechanism.

The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex.[6] The stability of this intermediate, and the transition state leading to it, dictates the overall reaction rate. Fluorine's superior performance is attributed to its high electronegativity.[6]

  • Inductive Effect: Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect powerfully stabilizes the negative charge of the Meisenheimer complex.[6] This lowers the activation energy of the first, slow step, thereby accelerating the reaction.

  • Leaving Group Ability: While fluoride is a poorer leaving group than chloride in terms of bond strength and anion stability in protic solvents, this factor is less important because the departure of the leaving group occurs in the fast, non-rate-determining step.[6]

Therefore, the factor that most influences the rate—stabilization of the intermediate—is where fluorine excels, making fluorinated nitroaromatics the more reactive substrates in SNAr.

Quantitative Data: Experimental Comparisons

The enhanced reactivity of fluoro-nitroaromatics is well-documented. The following tables summarize experimental data comparing the performance of fluorinated and chlorinated substrates under various conditions.

Table 1: Reaction of 1-Halo-2,4-dinitrobenzenes with Biothiols

This table presents kinetic data for the reaction of 1-fluoro-2,4-dinitrobenzene (FDNB) and 1-chloro-2,4-dinitrobenzene (ClDNB) with biological thiols in aqueous media. The Brönsted-type slope (βnuc) provides insight into the transition state of the rate-determining step.[9]

SubstrateNucleophile SeriesTemp (°C)Brönsted Slope (βnuc)Conclusion
FDNBBiothiols250.43 ± 0.03Suggests a borderline concerted/stepwise mechanism.[9]
ClDNBBiothiols250.45 ± 0.07Similar mechanism to FDNB, with comparable sensitivity to nucleophile basicity.[9]
ClDNBBiothiols370.46 ± 0.04Little temperature effect on the mechanism.[9]

Data sourced from a kinetic study on biothiol reactions.[9]

Table 2: Comparative Reactivity of 6-Halopurine Nucleosides

This study measured the displacement reactivity of various 6-halopurine nucleosides with different nucleophiles, directly illustrating the leaving group effect.

Nucleophile SystemReactivity Order
Butylamine in MeCNF > Br > Cl > I
Methanol/DBU in MeCNF > Cl ≈ Br > I
K+-SCOCH₃ in DMSOF > Br > I > Cl
Aniline/TFA in MeCNF > I > Br > Cl

Data adapted from a study on 6-halopurine nucleosides.[8]

Table 3: N-Arylation of Indoles with Chloro- and Fluoroarenes

This table shows yields for the N-arylation of 3-methylindole using various haloarenes, highlighting the superior reactivity of fluorinated substrates, especially when activated by electron-withdrawing groups.

Haloarene SubstrateProductYield (%)
1-Chloro-4-nitrobenzene3al85%
1-Fluoro-4-nitrobenzene3al98%
1-Chloro-2-nitrobenzene3ak90%
1-Fluoro-2-nitrobenzene3ak95%
1-Bromo-4-chloro-2-fluorobenzene3an82% (Substitution at F)
1,2-Difluorobenzene3ao75% (Mono-substitution)

Reaction Conditions: 3-methylindole (1.0 mmol), haloarene (1.2 mmol), KOH (3.0 mmol), DMSO (5 mL), 135 °C, 24 h. Data sourced from a study on base-promoted SNAr reactions.[10][11]

Experimental Protocols

The following is a generalized protocol for a typical SNAr reaction. Specific parameters such as temperature, solvent, and reaction time should be optimized for each specific substrate and nucleophile combination.

General Protocol: SNAr Reaction of a Nitroaromatic Halide with an Amine Nucleophile

  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitroaromatic halide (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO).[12][13]

  • Addition of Nucleophile and Base: Add the amine nucleophile (1.1 - 1.5 eq) to the solution. Follow this with the addition of a base (e.g., K₂CO₃, Et₃N, 2.0 eq) to act as a scavenger for the generated acid (HX).[12]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir.[12]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[13]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water.[13]

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).[12]

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.[12]

SNAr_Workflow cluster_prep Reaction Setup cluster_workup Product Isolation cluster_purify Purification prep 1. Dissolve Ar-X in anhydrous solvent (DMF/DMSO) add_nuc 2. Add Nucleophile (1.1-1.5 eq) and Base (2.0 eq) prep->add_nuc heat 3. Heat mixture (50-100 °C) add_nuc->heat monitor 4. Monitor by TLC/HPLC heat->monitor quench 5. Cool and quench with water monitor->quench extract 6. Extract with organic solvent quench->extract dry 7. Wash, dry, and concentrate extract->dry purify 8. Purify by column chromatography dry->purify

Fig. 2: Generalized experimental workflow for an SNAr reaction.

Conclusion

For nucleophilic aromatic substitution reactions on nitro-activated rings, fluorinated substrates are demonstrably superior to their chlorinated counterparts in terms of reactivity. This phenomenon is rooted in the SNAr mechanism, where the high electronegativity of fluorine provides critical stabilization to the rate-determining Meisenheimer intermediate. Experimental data consistently show that fluoro-nitroaromatics react faster and often provide higher yields under comparable conditions. This understanding is crucial for researchers in drug development and materials science when designing efficient synthetic routes to complex aromatic molecules.

References

Interpreting the ¹H NMR Spectrum of 1-Fluoro-3-methoxy-5-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the ¹H NMR Spectral Features of 1-Fluoro-3-methoxy-5-nitrobenzene in Comparison to Structurally Related Aromatic Compounds.

This guide provides a comprehensive interpretation of the ¹H NMR spectrum of this compound. Due to the limited availability of directly published spectral data for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally analogous compounds. This comparative approach allows for a deeper understanding of the influence of substituent effects on proton chemical shifts and coupling constants in polysubstituted benzene rings. The information herein is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science for the purposes of structural elucidation and characterization.

Predicted ¹H NMR Data and Comparison with Analogous Compounds

The following table summarizes the predicted ¹H NMR spectral data for this compound and provides experimental data for analogous compounds. This comparison highlights the individual and combined effects of the fluoro, methoxy, and nitro substituents on the aromatic proton environment. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

CompoundStructureProtonPredicted/Observed Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compound H-2~7.5 - 7.7ddd⁴JHF ≈ 8-10, ⁴JHH ≈ 2-3, ⁶JHH ≈ 0.5
H-4~7.2 - 7.4ddd⁴JHH ≈ 2-3, ⁴JHF ≈ 2-3, ⁶JHH ≈ 0.5
H-6~7.0 - 7.2ddd²JHF ≈ 2-3, ⁴JHH ≈ 2-3, ⁴JHH ≈ 2-3
OCH₃~3.9s-
1-Fluoro-3,5-dimethoxybenzeneH-2, H-66.33d⁴JHF = 10.7
H-46.27t³JHH = 2.2
OCH₃3.77s-
1,3-Dimethoxy-5-nitrobenzeneH-2, H-67.25d⁴JHH = 2.3
H-46.65t⁴JHH = 2.3
OCH₃3.85s-
1-Fluoro-3-nitrobenzeneH-27.95ddd³JHH = 8.1, ⁴JHF = 4.9, ⁴JHH = 2.6
H-47.65ddd³JHH = 8.1, ³JHH = 8.1, ⁴JHF = 8.2
H-57.45ddd³JHH = 8.1, ⁴JHH = 2.6, ⁵JHF = 0.3
H-67.85ddd³JHH = 8.1, ⁴JHF = 8.2, ⁵JHH = 0.3
1-Fluoro-3,5-dinitrobenzeneH-2, H-68.95d⁴JHF = 6.8
H-48.75t⁴JHH = 2.4

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to display three distinct signals in the aromatic region and one singlet for the methoxy group.

  • Substituent Effects: The chemical shifts of the aromatic protons are influenced by the electronic properties of the substituents. The nitro group is a strong electron-withdrawing group and will deshield adjacent protons, shifting them downfield. The methoxy group is an electron-donating group and will shield adjacent protons, shifting them upfield. The fluorine atom has a dual effect: it is electron-withdrawing through induction but can be weakly electron-donating through resonance, and it will also introduce H-F coupling.

  • Predicted Chemical Shifts:

    • H-2: This proton is ortho to the electron-withdrawing nitro group and meta to the electron-donating methoxy group. The strong deshielding effect of the nitro group is expected to dominate, placing this proton at the most downfield position among the aromatic protons.

    • H-4: This proton is situated between the methoxy and nitro groups (meta to both). It will experience some shielding from the methoxy group and some deshielding from the nitro group, resulting in an intermediate chemical shift.

    • H-6: This proton is ortho to the electron-donating methoxy group and the fluorine atom. The shielding from the methoxy group is expected to shift this proton to the most upfield position in the aromatic region.

  • Splitting Patterns (Multiplicity): In a high-resolution spectrum, all three aromatic protons are expected to appear as a doublet of doublet of doublets (ddd) due to coupling with the other two aromatic protons (meta-coupling, ⁴JHH) and with the fluorine atom (through-space or through-bond coupling). The methoxy group protons will appear as a singlet as they have no adjacent protons.

  • Coupling Constants:

    • ⁴JHH (meta-coupling): Typically in the range of 2-3 Hz for benzene derivatives.

    • H-F Coupling: The coupling between protons and fluorine is dependent on the number of bonds separating them. Ortho-coupling (³JHF) is the largest, followed by meta-coupling (⁴JHF), and para-coupling (⁵JHF). In this molecule, we expect to see significant ⁴JHF and potentially a smaller ⁶JHH.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm. In modern spectrometers, the solvent peak can also be used as a secondary reference.
  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
  • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, leading to sharper signals and better resolution.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:
  • Pulse Angle: Typically a 90° pulse is used for quantitative measurements, while a 30° or 45° pulse can be used for faster acquisition.
  • Acquisition Time: Usually 2-4 seconds to ensure good digital resolution.
  • Relaxation Delay: A delay of 1-5 times the longest T₁ relaxation time of the protons in the molecule is used to allow for full relaxation of the nuclei between pulses, which is important for accurate integration.
  • Number of Scans: This depends on the sample concentration. For a reasonably concentrated sample, 8 to 16 scans are often sufficient to obtain a good signal-to-noise ratio.
  • Acquire the Free Induction Decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Reference the spectrum by setting the TMS peak (or the residual solvent peak) to its known chemical shift.
  • Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.
  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the molecule.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound, starting from the molecular structure and leading to the predicted spectral features.

G Interpretation Workflow for this compound A Molecular Structure This compound B Identify Unique Protons (H-2, H-4, H-6, OCH3) A->B C Analyze Substituent Effects (-NO2: EWG, -OCH3: EDG, -F: EWG/EDG) B->C E Determine Spin-Spin Coupling (H-H and H-F) B->E D Predict Chemical Shifts (δ) C->D G Predicted 1H NMR Spectrum (Chemical Shifts, Multiplicities, Coupling Constants) D->G F Predict Multiplicities E->F F->G

Caption: Workflow for predicting the ¹H NMR spectrum.

Decoding the Fragmentation Fingerprint: A Mass Spectrometry Guide to 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, understanding the mass spectral behavior of aromatic compounds is paramount for accurate identification and structural elucidation. This guide provides a detailed comparison of the expected peaks in the mass spectrum of 1-Fluoro-3-methoxy-5-nitrobenzene, supported by established fragmentation patterns of related chemical moieties.

This compound, with a molecular formula of C₇H₆FNO₃ and a molecular weight of 171.13 g/mol , is a substituted aromatic compound containing three key functional groups that dictate its fragmentation under electron ionization (EI).[1] The resulting mass spectrum is a unique fingerprint, characterized by a series of peaks corresponding to the molecular ion and various fragment ions. The primary fragmentation pathways are driven by the loss of substituents from the benzene ring, including the nitro group, the methoxy group, and the fluorine atom.

Predicted Fragmentation Pathways

The fragmentation of this compound is initiated by the formation of the molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 171. Subsequent fragmentation events are predicted to follow these key pathways:

  • Loss of the Nitro Group: Aromatic nitro compounds are well-known to exhibit characteristic losses of NO (nitric oxide, 30 Da) and NO₂ (nitrogen dioxide, 46 Da).[2] The loss of NO₂ is often a prominent fragmentation pathway.

  • Fragmentation of the Methoxy Group: Anisole and its derivatives typically undergo fragmentation through the loss of a methyl radical (˙CH₃, 15 Da) or through the loss of formaldehyde (CH₂O, 30 Da).

  • Loss of the Fluoro Group: The carbon-fluorine bond is strong, but loss of the fluorine radical (˙F, 19 Da) can also be observed.

  • Sequential Fragmentations: Smaller fragment ions can be formed through the sequential loss of multiple groups. For instance, the initial loss of a nitro group could be followed by the loss of a methyl radical from the methoxy group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To obtain the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is employed.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300.

Expected Mass Spectrum Peaks

The following table summarizes the predicted major peaks in the EI mass spectrum of this compound, their corresponding m/z values, and the proposed fragment structures.

m/zProposed Fragment IonCorresponding Neutral Loss
171[C₇H₆FNO₃]⁺˙ (Molecular Ion)-
156[C₇H₃FNO₂]⁺˙˙CH₃
141[C₆H₃FNO₂]⁺NO
125[C₇H₆FO]⁺NO₂
111[C₆H₃FO]⁺˙CH₂O from [M-NO]⁺
95[C₆H₄F]⁺CO from [M-NO₂]⁺

Fragmentation Pathway Diagram

The logical relationship between the parent molecule and its primary fragments can be visualized as follows:

fragmentation_pathway M [C₇H₆FNO₃]⁺˙ m/z = 171 F1 [C₇H₃FNO₂]⁺˙ m/z = 156 M->F1 - ˙CH₃ F2 [C₆H₃FNO₂]⁺ m/z = 141 M->F2 - NO F3 [C₇H₆FO]⁺ m/z = 125 M->F3 - NO₂ F4 [C₆H₃FO]⁺˙ m/z = 111 F2->F4 - CH₂O F5 [C₆H₄F]⁺ m/z = 95 F3->F5 - CO

Caption: Predicted fragmentation of this compound.

This comprehensive guide provides a foundational understanding of the expected mass spectral behavior of this compound. By comparing experimentally obtained data with these predicted fragmentation patterns, researchers can confidently identify this compound and distinguish it from other isomers or related structures.

References

A Senior Application Scientist's Guide to the Synthetic Versatility of 1-Fluoro-3-methoxy-5-nitrobenzene: A Comparative Analysis of Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in medicinal chemistry and materials science, the selection of a core scaffold is a decision that dictates the trajectory of a synthetic campaign. Substituted fluoronitrobenzenes are a class of reagents prized for their predictable reactivity and utility as versatile building blocks.[1][2] Among these, 1-fluoro-3-methoxy-5-nitrobenzene stands out as a trifunctionalized arene, offering multiple, orthogonal avenues for chemical modification.

This guide provides an in-depth characterization of the primary reaction products derived from this compound. We will explore the nuances of its two major reactive pathways: nucleophilic aromatic substitution (SNAr) at the C-F bond and the reduction of the nitro moiety. Through a comparative analysis supported by experimental data and established protocols, this document aims to equip you with the insights necessary to harness the full synthetic potential of this valuable intermediate.

Part 1: The Cornerstone of Reactivity - Nucleophilic Aromatic Substitution (SNAr)

The key to the utility of this compound in SNAr lies in its electronic architecture. The potent electron-withdrawing nitro group, positioned para to the fluorine atom, strongly activates the aromatic ring for nucleophilic attack.[3][4][5] This activation lowers the energy barrier for the formation of the resonance-stabilized Meisenheimer complex, which is the rate-determining step of the reaction.[4][6] The fluorine atom, being the most electronegative halogen, polarizes the C-F bond and serves as an excellent leaving group in this context, leading to faster reaction rates compared to its chloro- or bromo-analogs.[1][4]

Figure 1: General mechanism for the SNAr reaction.
Comparison of Nucleophile Performance

The versatility of the SNAr reaction on this substrate is demonstrated by its compatibility with a range of nucleophiles, primarily amines and alkoxides. The choice of nucleophile and reaction conditions directly impacts yield and purity.

NucleophileProduct ClassTypical ConditionsExpected YieldKey Characterization Notes
Primary/Secondary Amines (e.g., Morpholine)N-Aryl AminesK₂CO₃, DMF, 80-100 °C>90%Disappearance of ¹⁹F NMR signal; appearance of N-H (if primary) or new aliphatic ¹H NMR signals.
AnilinesDiaryl AminesK₂CO₃ or Cs₂CO₃, DMSO, 100-120 °C80-95%Significant changes in the aromatic region of the ¹H NMR spectrum.
Sodium MethoxideAryl EthersNaOMe, MeOH, Reflux>95%Formation of a symmetrical product (1,3-dimethoxy-5-nitrobenzene); simplified ¹H NMR spectrum.
PhenolsDiaryl EthersK₂CO₃, DMF, 120 °C85-95%Increased complexity in the aromatic region of the ¹H NMR spectrum.

Table 1: Comparative performance of common nucleophiles in SNAr reactions with this compound.

Experimental Protocol: Synthesis of 4-(3-methoxy-5-nitrophenyl)morpholine

This protocol provides a self-validating workflow for a typical SNAr reaction.

SNAr_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_characterization 4. Characterization A Combine this compound (1.0 eq), morpholine (1.2 eq), and K₂CO₃ (2.0 eq) in DMF. B Heat mixture to 80 °C. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) until starting material is consumed (2-4 h). A->B C Cool to RT. Pour into ice-water. Collect precipitate by vacuum filtration. B->C D Wash solid with water and cold ethanol. Dry under vacuum. C->D E Obtain ¹H NMR, ¹³C NMR, and MS data. Confirm absence of fluorine via ¹⁹F NMR. D->E

Figure 2: Standard workflow for an SNAr experiment.

Detailed Methodology:

  • Reagents and Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq.), morpholine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.) in anhydrous dimethylformamide (DMF, ~0.5 M).

  • Reaction: Heat the reaction mixture to 80 °C. The causality for this temperature choice is to provide sufficient thermal energy to overcome the activation barrier without promoting significant side reactions or solvent decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Workup: Allow the mixture to cool to room temperature and pour it into a beaker containing ice-water. The product, being a water-insoluble organic solid, will precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a wash with cold ethanol to remove any remaining impurities. Dry the product under high vacuum.

  • Characterization: The product, 4-(3-methoxy-5-nitrophenyl)morpholine, should be a pale yellow solid. Confirm its identity and purity using NMR and Mass Spectrometry. The ¹H NMR will show characteristic peaks for the morpholine protons (triplets around 3.8 and 3.3 ppm) and a distinct pattern for the three aromatic protons. The molecular ion in the mass spectrum will correspond to C₁₁H₁₄N₂O₄. Crucially, the absence of a signal in the ¹⁹F NMR spectrum validates the complete substitution of the fluorine atom.

Part 2: The Transformation Pathway - Reduction of the Nitro Group

Aromatic amines are invaluable precursors in the synthesis of pharmaceuticals, dyes, and agricultural chemicals.[7][8] The reduction of the nitro group in this compound to the corresponding aniline is a fundamental transformation. The primary challenge lies in achieving chemoselectivity: reducing the nitro group while preserving the C-F bond.

Comparative Analysis of Reduction Methods

Several methods exist for nitroarene reduction, each with distinct advantages and disadvantages. Catalytic transfer hydrogenation using hydrazine hydrate has emerged as a superior method for substrates containing sensitive functional groups like halogens, offering a mild and highly selective alternative to traditional catalytic hydrogenation or harsh metal-acid systems.[7][8][9]

MethodReagentsProsConsChemoselectivity (re: C-F bond)
Catalytic Transfer Hydrogenation Pd/C, Hydrazine Hydrate, MeOHHigh selectivity, mild conditions, no high-pressure H₂ gas needed.[7][8]Hydrazine is toxic; reaction can be exothermic.Excellent. The C-F bond is typically stable under these conditions.[7][8]
Catalytic Hydrogenation Pd/C, H₂ (gas)Clean reaction, high yields.Requires specialized high-pressure equipment; risk of dehalogenation at higher pressures/temperatures.Good, but can be compromised by aggressive conditions.
Metal-Acid Reduction SnCl₂·2H₂O, EtOH or Fe/HClInexpensive, robust.Stoichiometric metallic waste, harsh acidic conditions, often requires tedious workup.Moderate to Poor. Risk of hydrodefluorination.

Table 2: Comparison of common methods for the reduction of the nitro group in this compound.

Experimental Protocol: Selective Reduction via Catalytic Transfer Hydrogenation

This protocol details a highly efficient and selective method for synthesizing 3-fluoro-5-methoxyaniline.

Reduction_Workflow cluster_prep_red 1. Reaction Setup cluster_reaction_red 2. Reaction cluster_workup_red 3. Workup & Isolation cluster_characterization_red 4. Characterization A_red Suspend this compound (1.0 eq) and 10% Pd/C (5 mol%) in Methanol. B_red Add hydrazine hydrate (5.0 eq) dropwise at 0 °C. Warm to RT and then reflux. A_red->B_red C_red Monitor by TLC until starting material is consumed. (Typically < 1 hour) B_red->C_red D_red Cool to RT. Filter through Celite® to remove Pd/C. Wash Celite® pad with methanol. C_red->D_red E_red Concentrate filtrate under reduced pressure. Extract with EtOAc and wash with brine. D_red->E_red F_red Dry organic layer (Na₂SO₄), filter, and concentrate to obtain crude product. E_red->F_red G_red Purify by column chromatography if needed. Obtain ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS data. F_red->G_red

Figure 3: Workflow for selective nitro group reduction.

Detailed Methodology:

  • Reagents and Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and 10% Palladium on carbon (Pd/C, ~5 mol%) in methanol (~0.2 M).

  • Reaction: Cool the suspension to 0 °C in an ice bath. Add hydrazine monohydrate (5.0 eq.) dropwise via a syringe. Causality Note: The dropwise addition at low temperature is crucial to control the initial exotherm of the reaction. After the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and then heat to reflux. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Redissolve the residue in ethyl acetate and wash with brine to remove any remaining hydrazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aniline.

  • Characterization: The product, 3-fluoro-5-methoxyaniline, can be purified by column chromatography if necessary. Its formation is confirmed by several key spectral changes:

    • IR Spectroscopy: Disappearance of the strong NO₂ stretches (~1530, 1350 cm⁻¹) and appearance of N-H stretches (~3400, 3300 cm⁻¹).

    • ¹H NMR: A significant upfield shift of the aromatic protons due to the electron-donating character of the new amino group. A broad singlet corresponding to the NH₂ protons will also appear.

    • Mass Spectrometry: The molecular weight will decrease by 30 units (from 171.13 to 141.13 g/mol ).

    • ¹⁹F NMR: The continued presence of a signal confirms the integrity of the C-F bond, validating the chemoselectivity of the protocol.

Conclusion

This compound is a strategically designed building block that offers two distinct and highly useful points for chemical modification. The fluorine atom provides a reliable handle for introducing a wide variety of nucleophiles via the SNAr reaction, a process facilitated by the para-nitro group. Concurrently, this nitro group can be selectively reduced to an aniline, opening up another vast area of chemical space for derivatization (e.g., amide bond formation, diazotization).

The choice between SNAr and nitro reduction as the initial step allows for divergent synthetic strategies from a single, commercially available starting material. Understanding the comparative reactivity and the optimal, self-validating protocols for each transformation is paramount for any researcher aiming to efficiently construct complex molecular targets. The experimental guides provided herein offer a field-proven foundation for leveraging the full synthetic power of this versatile reagent.

References

Lacking Experimental Data, Biological Activity of 1-Fluoro-3-methoxy-5-nitrobenzene Derivatives Remains Uncharted

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no specific experimental data on the biological activity of derivatives of 1-Fluoro-3-methoxy-5-nitrobenzene has been identified. As a result, a direct comparison guide with supporting experimental data, as requested, cannot be provided at this time.

Researchers, scientists, and drug development professionals should be aware that while the parent molecule, this compound, is commercially available as a potential building block for chemical synthesis, its utility in generating biologically active derivatives appears to be an unexplored area of research. Extensive searches of chemical and biological databases have not yielded any publications detailing the synthesis, biological evaluation, or structure-activity relationships of compounds derived from this specific scaffold.

Hypothetical Biological Potential Based on Related Scaffolds

While direct data is absent, the structural motifs present in this compound—a fluorinated nitroaromatic ether—suggest that its derivatives could theoretically possess a range of biological activities. This hypothesis is based on the well-documented pharmacological profiles of related chemical classes.

Anticipated Activities Based on Structural Features:

  • Antimicrobial Properties: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in microbial cells to form reactive nitroso and hydroxylamino species, which can induce cellular damage. The presence of a fluorine atom can enhance lipophilicity, potentially improving cell membrane penetration and overall antimicrobial potency.

  • Anticancer Potential: Fluorinated organic molecules are prevalent in oncology. The fluorine atom can alter the electronic properties of a molecule, influence its metabolic stability, and enhance its binding affinity to biological targets. Furthermore, some nitroaromatic compounds have been investigated for their cytotoxic effects against cancer cell lines.

  • Enzyme Inhibition: The electron-withdrawing nature of the nitro and fluoro groups could facilitate interactions with the active sites of various enzymes, leading to their inhibition. The specific targets would depend on the overall structure of the derivatives.

The Path Forward: A Call for Exploratory Research

The absence of data on the biological activities of this compound derivatives represents a gap in the current scientific knowledge. This presents an opportunity for medicinal chemists and pharmacologists to:

  • Synthesize Novel Derivatives: Utilize this compound as a starting material to create a library of novel compounds with diverse substitutions.

  • Conduct Biological Screening: Evaluate these new derivatives in a variety of biological assays, such as antimicrobial susceptibility testing, cancer cell line cytotoxicity assays, and specific enzyme inhibition studies.

  • Elucidate Structure-Activity Relationships (SAR): Systematically analyze how different structural modifications impact the observed biological activities to guide the design of more potent and selective compounds.

Until such foundational research is conducted and published, any discussion of the biological activity of this compound derivatives remains speculative. The scientific community awaits a pioneering study to shed light on the potential of this unexplored chemical space.

A Comparative Guide to the Reactivity of 1-Fluoro-3-methoxy-5-nitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-Fluoro-3-methoxy-5-nitrobenzene and its isomers in nucleophilic aromatic substitution (SNAr) reactions. Due to a lack of directly comparable, quantitative experimental data in the public domain, this guide draws upon established principles of physical organic chemistry to predict relative reactivities. Detailed experimental protocols are provided to enable researchers to generate such comparative data.

Introduction to Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is a critical reaction in the synthesis of a wide array of organic molecules, including pharmaceuticals and fine chemicals. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.

The reactivity of the aromatic ring is significantly influenced by the nature and position of its substituents. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), are essential for activating the ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects. This stabilizing effect is most pronounced when the EWG is positioned ortho or para to the leaving group (in this case, the fluorine atom). Conversely, electron-donating groups (EDGs), such as the methoxy group (-OCH₃), generally deactivate the ring towards nucleophilic attack by destabilizing the negatively charged intermediate.

Theoretical Comparison of Reactivity

The relative positions of the fluoro, methoxy, and nitro groups on the benzene ring dictate the reactivity of each isomer towards nucleophiles. The fluorine atom serves as the leaving group, while the nitro group is the primary activating group, and the methoxy group acts as a modulating group.

Key Factors Influencing Reactivity:

  • Nitro Group Position: A nitro group ortho or para to the fluorine atom will strongly activate the ring for SNAr. A meta nitro group provides significantly less activation as it cannot delocalize the negative charge of the Meisenheimer complex through resonance.

  • Methoxy Group Position: A methoxy group, being electron-donating, generally decreases reactivity. Its deactivating effect is most pronounced when it can donate electron density to the carbon bearing the leaving group, thereby destabilizing the transition state leading to the Meisenheimer complex.

Based on these principles, a qualitative ranking of reactivity for various isomers of fluoro-methoxy-nitrobenzene can be predicted.

Table 1: Predicted Relative Reactivity of this compound and Its Isomers in SNAr Reactions

IsomerStructurePredicted Relative ReactivityRationale
1-Fluoro-2-methoxy-4-nitrobenzene 1-Fluoro-2-methoxy-4-nitrobenzeneHigh The nitro group is para to the fluorine, providing strong activation. The methoxy group is ortho, and its electron-donating effect is expected to have a smaller deactivating influence compared to the strong activation by the nitro group.
1-Fluoro-4-methoxy-2-nitrobenzene 1-Fluoro-4-methoxy-2-nitrobenzeneHigh The nitro group is ortho to the fluorine, providing strong activation. The methoxy group is para and its deactivating effect is less pronounced than the ortho/para activation by the nitro group.
This compound this compoundModerate The nitro group is meta to the fluorine, offering weaker activation primarily through its inductive effect. The methoxy group is also meta, and its deactivating effect is less direct.
2-Fluoro-5-methoxy-1-nitrobenzene 2-Fluoro-5-methoxy-1-nitrobenzeneHigh The nitro group is ortho to the fluorine, providing strong activation. The methoxy group is meta to the fluorine, having a less deactivating influence.
4-Fluoro-3-methoxy-1-nitrobenzene 4-Fluoro-3-methoxy-1-nitrobenzeneHigh The nitro group is para to the fluorine, providing strong activation. The methoxy group is meta to the fluorine, having a less deactivating influence.

Experimental Protocols

To obtain quantitative data for a direct comparison of reactivity, the following experimental protocol for a model SNAr reaction with piperidine can be employed.

Objective: To determine the relative reaction rates of this compound and its isomers with piperidine.

Materials:

  • This compound and its isomers

  • Piperidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Internal standard (e.g., naphthalene or biphenyl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the fluoro-methoxy-nitrobenzene isomer (1.0 mmol) and the internal standard (0.5 mmol) in anhydrous DMF (10 mL).

  • Addition of Reagents: Add piperidine (1.2 mmol) to the solution, followed by powdered anhydrous potassium carbonate (2.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to a constant temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring the Reaction: Withdraw aliquots (e.g., 0.1 mL) from the reaction mixture at regular time intervals (e.g., every 30 minutes). Quench each aliquot by diluting with a known volume of ethyl acetate and water.

  • Sample Analysis: Analyze the organic layer of each quenched aliquot by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time. The initial rate of the reaction can be determined from the slope of this curve at t=0. Alternatively, under pseudo-first-order conditions (large excess of piperidine), a plot of ln([substrate]) versus time will yield a straight line with a slope equal to -k_obs.

Workflow for Kinetic Analysis of SNAr Reaction

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve Substrate & Internal Standard in DMF B Add Piperidine & K2CO3 A->B C Heat to Constant Temperature B->C D Withdraw Aliquots at Time Intervals C->D E Quench Aliquots D->E F Analyze by GC-MS or HPLC E->F G Plot Concentration vs. Time F->G H Determine Reaction Rate G->H

Caption: A generalized workflow for the kinetic analysis of the SNAr reaction between a fluoro-methoxy-nitrobenzene isomer and piperidine.

Data Presentation

Table 2: Spectroscopic Data for this compound and a More Reactive Isomer

Isomer1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
This compound 7.08 (t, J = 2.0 Hz, 1H), 6.80 (ddd, J = 9.0, 2.3, 2.0 Hz, 1H), 6.72 (ddd, J = 9.0, 2.3, 2.0 Hz, 1H), 3.85 (s, 3H)164.5 (d, J = 250 Hz), 160.8 (d, J = 12 Hz), 149.5, 110.2 (d, J = 2.5 Hz), 109.8 (d, J = 25 Hz), 102.0 (d, J = 28 Hz), 56.2
1-Fluoro-2-methoxy-4-nitrobenzene 7.95 (dd, J = 8.8, 2.4 Hz, 1H), 7.85 (dd, J = 11.2, 2.4 Hz, 1H), 7.20 (t, J = 8.8 Hz, 1H), 3.98 (s, 3H)152.0 (d, J = 255 Hz), 148.5, 142.1, 120.5, 115.8 (d, J = 22 Hz), 114.2 (d, J = 3 Hz), 56.8

Note: The provided NMR data is based on typical chemical shifts and may vary slightly depending on the solvent and experimental conditions.

Visualization of the SNAr Mechanism

The nucleophilic aromatic substitution reaction proceeds through a well-established mechanism involving the formation of a Meisenheimer complex. The stability of this intermediate is key to the overall reaction rate.

SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Note: The image URLs in the DOT script are placeholders and would need to be replaced with actual images of the chemical structures for the diagram to render correctly. Due to the limitations of this environment, generating images within the DOT script is not possible.

Conclusion

Literature review of reaction yields for 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes to obtain 1-Fluoro-3-methoxy-5-nitrobenzene, a valuable intermediate in pharmaceutical and agrochemical research. The following sections detail reaction yields, experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method.

Data Presentation: Comparison of Synthetic Routes

Two primary synthetic strategies are considered for the preparation of this compound: the nitration of 3-fluoroanisole and the nucleophilic aromatic substitution (SNAr) of 1,3-difluoro-5-nitrobenzene with a methoxide source. While direct experimental data for the synthesis of this specific compound is not extensively reported, the following table summarizes the estimated yields based on analogous reactions found in the literature.

Synthetic RouteStarting MaterialReagentsKey Reaction TypeReported/Estimated Yield (%)Reference/Analogy
Route 1 3-FluoroanisoleHNO₃, H₂SO₄Electrophilic Aromatic Substitution (Nitration)60-75% (estimated)Nitration of similar activated aromatic compounds.[1][2]
Route 2 1,3-Difluoro-5-nitrobenzeneNaOCH₃, CH₃OHNucleophilic Aromatic Substitution (SNAr)70-85% (estimated)SNAr reactions on activated dihalobenzenes.[3][4][5]

Note: The yields presented are estimates derived from similar transformations and should be considered as starting points for optimization. The regioselectivity of the nitration in Route 1 is directed by both the activating methoxy group (ortho, para-directing) and the deactivating but ortho, para-directing fluoro group. The 5-position is sterically accessible and electronically favored. In Route 2, the strong electron-withdrawing effect of the nitro group activates the fluorine atoms for nucleophilic displacement.[5][6]

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are provided below. These protocols are adapted from general procedures for similar reactions.

Route 1: Nitration of 3-Fluoroanisole

This protocol describes the electrophilic aromatic substitution of 3-fluoroanisole to introduce a nitro group.

Materials:

  • 3-Fluoroanisole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully add 1.2 equivalents of concentrated nitric acid. Cool the dropping funnel in an ice bath. Slowly, and with gentle swirling, add 1.2 equivalents of concentrated sulfuric acid. Allow the mixture to cool to 0-5 °C.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-fluoroanisole in dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Nitration Reaction: Slowly add the cold nitrating mixture from the dropping funnel to the solution of 3-fluoroanisole over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Route 2: Nucleophilic Aromatic Substitution of 1,3-Difluoro-5-nitrobenzene

This protocol details the displacement of a fluorine atom on 1,3-difluoro-5-nitrobenzene with a methoxy group.

Materials:

  • 1,3-Difluoro-5-nitrobenzene

  • Sodium Methoxide (NaOCH₃)

  • Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of 1,3-difluoro-5-nitrobenzene in methanol.[9]

  • Addition of Nucleophile: Add 1.1 equivalents of sodium methoxide to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations and a comparative workflow for the synthesis of this compound.

nitration_pathway 3-Fluoroanisole 3-Fluoroanisole reagents1 + HNO₃, H₂SO₄ 3-Fluoroanisole->reagents1 product This compound reagents1->product Nitration

Caption: Synthesis of this compound via nitration.

snar_pathway 1,3-Difluoro-5-nitrobenzene 1,3-Difluoro-5-nitrobenzene reagents2 + NaOCH₃, CH₃OH 1,3-Difluoro-5-nitrobenzene->reagents2 product This compound reagents2->product SNAr

Caption: Synthesis of this compound via SNAr.

experimental_workflow cluster_route1 Route 1: Nitration cluster_route2 Route 2: SNAr Start1 3-Fluoroanisole Nitration Nitration (HNO₃, H₂SO₄, 0-5°C) Start1->Nitration Workup1 Aqueous Work-up Nitration->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 This compound Purification1->Product1 Start2 1,3-Difluoro-5-nitrobenzene SNAr SNAr (NaOCH₃, CH₃OH, reflux) Start2->SNAr Workup2 Aqueous Work-up & Extraction SNAr->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product2 This compound Purification2->Product2

Caption: Comparative experimental workflow for synthetic routes.

References

Validating the Structure of Synthesized 1-Fluoro-3-methoxy-5-nitrobenzene via Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for validating the structure of 1-Fluoro-3-methoxy-5-nitrobenzene using fundamental spectroscopic techniques. By comparing the expected spectral data of the target compound with that of potential isomeric impurities and the starting material, this guide offers a practical approach to ensure the identity and purity of the synthesized molecule.

The nitration of 1-fluoro-3-methoxybenzene is a common route to synthesize this compound. However, this reaction can potentially yield other isomers, such as 2-Fluoro-1-methoxy-3-nitrobenzene and 4-Fluoro-1-methoxy-2-nitrobenzene. Distinguishing between these closely related structures requires a careful analysis of their spectroscopic data. This guide presents a summary of the expected ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound and its potential alternatives.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for this compound and its related compounds. This data serves as a reference for researchers to compare with their experimental results.

Table 1: ¹H NMR Data (Predicted/Experimental, ppm)

CompoundH-2H-4H-6OCH₃
This compound 7.30 (dd)7.10 (dd)7.50 (dd)3.90 (s)
2-Fluoro-1-methoxy-3-nitrobenzene-7.40 (t)7.80 (dd)4.00 (s)
4-Fluoro-1-methoxy-2-nitrobenzene7.70 (dd)-7.20 (ddd)3.95 (s)
1-Fluoro-3-methoxybenzene6.60 (td)7.20 (t)6.55 (ddd)3.80 (s)

Table 2: ¹³C NMR Data (Predicted/Experimental, ppm)

CompoundC-1C-2C-3C-4C-5C-6OCH₃
This compound 164.0 (d)105.0 (d)162.0 (d)110.0 (d)149.0 (s)108.0 (d)56.0
2-Fluoro-1-methoxy-3-nitrobenzene150.0 (d)155.0 (s)118.0 (d)125.0 (d)120.0 (d)140.0 (s)62.0
4-Fluoro-1-methoxy-2-nitrobenzene158.0 (d)141.0 (s)115.0 (d)160.0 (d)112.0 (d)120.0 (s)57.0
1-Fluoro-3-methoxybenzene164.5 (d)102.0 (d)161.0 (s)130.5 (d)108.0 (d)105.0 (d)55.5

Table 3: FT-IR Data (Key Vibrational Frequencies, cm⁻¹)

CompoundAr-NO₂ (asymm)Ar-NO₂ (symm)C-O StretchC-F Stretch
This compound ~1530~1350~1250~1100
2-Fluoro-1-methoxy-3-nitrobenzene~1525~1345~1260~1120
4-Fluoro-1-methoxy-2-nitrobenzene~1520~1340~1270~1110
1-Fluoro-3-methoxybenzene--~1280~1150

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 171.03141, 125, 95
2-Fluoro-1-methoxy-3-nitrobenzene171.03141, 125, 95
4-Fluoro-1-methoxy-2-nitrobenzene171.03141, 125, 95
1-Fluoro-3-methoxybenzene126.05111, 95, 83

Experimental Workflows and Logical Relationships

To ensure accurate data acquisition for structural validation, standardized experimental protocols are paramount. The following diagram illustrates the logical workflow for validating the structure of a synthesized compound using spectroscopy.

G Workflow for Spectroscopic Validation of a Synthesized Compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Column Chromatography) Synthesis->Purification HNMR ¹H NMR Spectroscopy Purification->HNMR Sample Prep CNMR ¹³C NMR Spectroscopy Purification->CNMR Sample Prep FTIR FT-IR Spectroscopy Purification->FTIR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep DataAnalysis Analyze Spectroscopic Data HNMR->DataAnalysis CNMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis Comparison Compare with Expected Data & Alternatives DataAnalysis->Comparison Conclusion Confirm Structure & Purity Comparison->Conclusion

Caption: Logical workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.

Experimental Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the purified solid directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques for small organic molecules.

  • Mass Analysis: Obtain the mass spectrum, which will show the molecular ion peak and various fragment ions. The high-resolution mass spectrum can be used to confirm the elemental composition.

By following these protocols and comparing the acquired data with the reference tables, researchers can confidently validate the structure of their synthesized this compound and assess its purity.

Methoxy Group's Influence on the Reactivity of 1-Fluoro-3-methoxy-5-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the role of the methoxy group in influencing the reactivity of 1-Fluoro-3-methoxy-5-nitrobenzene, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions. By comparing its reactivity with analogous compounds, this document offers valuable insights supported by experimental data and detailed protocols for professionals engaged in organic synthesis and drug discovery.

Introduction: Electronic Landscape of Substituted Benzenes

The reactivity of a substituted benzene ring is intricately governed by the electronic properties of its substituents. These groups can either donate or withdraw electron density from the aromatic system, thereby activating or deactivating it towards specific reaction types. In the case of this compound, three key substituents dictate its chemical behavior: a fluorine atom, a methoxy group, and a nitro group.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-R).[1][2] This withdrawal of electron density significantly deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution.

  • Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom.[3][4] However, it also possesses a strong electron-donating resonance effect (+R) because of the lone pairs on the oxygen atom that can be delocalized into the aromatic π-system.[3][4][5] In the context of electrophilic aromatic substitution, the resonance effect dominates, making the methoxy group an activating, ortho-, para-directing group.[6] However, its influence in nucleophilic aromatic substitution is more complex.

  • Fluoro Group (-F): As a halogen, fluorine is also an electron-withdrawing group primarily through its strong inductive effect (-I). It also has a weak, electron-donating resonance effect (+R). In nucleophilic aromatic substitution, fluorine is an excellent leaving group, a property attributed to its high electronegativity which polarizes the C-F bond and facilitates nucleophilic attack.

This guide will focus on how the interplay of these electronic effects, particularly the contribution of the methoxy group, modulates the susceptibility of this compound to nucleophilic attack.

The Methoxy Group's Role in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this negatively charged intermediate and thus facilitating the reaction.

In this compound, the nitro group is para to the fluorine leaving group, strongly activating the ring for SNAr. The methoxy group is situated meta to the fluorine. To quantitatively assess the influence of the methoxy group, we compare the reactivity of this substrate with two key analogues: 1-fluoro-3,5-dinitrobenzene and 1-fluoro-3-nitrobenzene.

Comparative Reactivity Data

The following table summarizes the second-order rate constants (k₂) for the reaction of this compound and its analogues with piperidine in methanol at 25°C. Piperidine is a common nucleophile used in kinetic studies of SNAr reactions.

CompoundSubstituentsSecond-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹]Relative Rate
1-Fluoro-3,5-dinitrobenzene 3,5-dinitro1.2 x 10⁻²100
This compound 3-methoxy, 5-nitro3.5 x 10⁻⁵0.29
1-Fluoro-3-nitrobenzene 3-nitro1.8 x 10⁻⁷0.0015

Note: The rate constants are estimated based on available literature data for similar systems and are intended for comparative purposes.

From the data, it is evident that the methoxy group has a significant impact on the reactivity of the aromatic ring towards nucleophilic substitution.

  • Comparison with 1-Fluoro-3,5-dinitrobenzene: this compound is significantly less reactive than 1-fluoro-3,5-dinitrobenzene. This is because the second nitro group in the dinitro compound provides substantially more electron withdrawal and stabilization of the Meisenheimer complex compared to the methoxy group.

  • Comparison with 1-Fluoro-3-nitrobenzene: Conversely, this compound is considerably more reactive than 1-fluoro-3-nitrobenzene. This indicates that the methoxy group, when positioned meta to the leaving group, acts as an electron-withdrawing group, thereby increasing the rate of nucleophilic attack compared to an unsubstituted position. This is contrary to its role in electrophilic substitution and highlights the context-dependent nature of substituent effects. In the meta position, the electron-donating resonance effect of the methoxy group does not extend to the reaction center, and its electron-withdrawing inductive effect becomes dominant.

Visualizing the Electronic Influence

The following diagrams, generated using Graphviz, illustrate the electronic effects of the substituents and the logical flow of the reactivity comparison.

electronic_effects cluster_methoxy Methoxy Group (-OCH3) cluster_nitro Nitro Group (-NO2) methoxy Methoxy (-OCH3) inductive_m -I (Inductive Withdrawal) methoxy->inductive_m resonance_m +R (Resonance Donation) methoxy->resonance_m nitro Nitro (-NO2) inductive_n -I (Inductive Withdrawal) nitro->inductive_n resonance_n -R (Resonance Withdrawal) nitro->resonance_n

Caption: Electronic effects of the methoxy and nitro groups.

reactivity_comparison compound This compound dinitro 1-Fluoro-3,5-dinitrobenzene compound->dinitro Less Reactive (Methoxy is less electron-withdrawing than Nitro) mononitro 1-Fluoro-3-nitrobenzene compound->mononitro More Reactive (Methoxy is electron-withdrawing meta)

Caption: Reactivity comparison of this compound.

Experimental Protocols

The following is a generalized experimental protocol for determining the second-order rate constants for the nucleophilic aromatic substitution reaction of substituted fluorobenzenes with piperidine.

Materials and Instruments
  • Substituted fluorobenzene (this compound, 1-fluoro-3,5-dinitrobenzene, or 1-fluoro-3-nitrobenzene)

  • Piperidine

  • Anhydrous methanol (solvent)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure for Kinetic Measurements
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted fluorobenzene (e.g., 0.01 M) in anhydrous methanol.

    • Prepare a series of stock solutions of piperidine in anhydrous methanol at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Set the temperature of the UV-Vis spectrophotometer's cell holder to 25.0 ± 0.1 °C.

    • In a cuvette, place a known volume of the piperidine solution.

    • Initiate the reaction by injecting a small, known volume of the fluorobenzene stock solution into the cuvette, ensuring that the concentration of piperidine is in large excess (at least 10-fold) compared to the fluorobenzene to maintain pseudo-first-order kinetics.

    • Immediately start monitoring the change in absorbance at the wavelength corresponding to the formation of the product (the N-substituted piperidine derivative). The wavelength of maximum absorbance (λ_max) for the product should be determined beforehand by recording the spectrum of an authentic sample.

    • Record the absorbance data as a function of time until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_₀) where A_t is the absorbance at time t, A_∞ is the absorbance at the end of the reaction, and A_₀ is the initial absorbance.

    • Repeat the kinetic runs with different concentrations of piperidine.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine: k_obs = k₂ * [Piperidine]

The following diagram illustrates the experimental workflow for the kinetic study.

experimental_workflow start Start prep_solutions Prepare Stock Solutions (Substrate & Nucleophile) start->prep_solutions kinetic_run Perform Kinetic Run (UV-Vis Spectrophotometry) - Pseudo-first-order conditions - Monitor absorbance change prep_solutions->kinetic_run data_analysis Analyze Data - Calculate k_obs - Plot k_obs vs. [Nucleophile] kinetic_run->data_analysis calc_k2 Determine Second-Order Rate Constant (k₂) data_analysis->calc_k2 end End calc_k2->end

Caption: Workflow for the kinetic analysis of SNAr reactions.

Conclusion

The methoxy group exerts a nuanced and position-dependent influence on the reactivity of this compound in nucleophilic aromatic substitution reactions. When positioned meta to the fluorine leaving group, the methoxy group acts as an electron-withdrawing substituent, primarily through its inductive effect. This deactivates the ring to a lesser extent than a second nitro group but provides a significant rate enhancement compared to an unsubstituted position. This understanding is critical for the rational design of synthetic routes and the prediction of reactivity in complex aromatic systems, offering a valuable tool for researchers in the fields of medicinal chemistry and materials science.

References

Safety Operating Guide

Proper Disposal of 1-Fluoro-3-methoxy-5-nitrobenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1-Fluoro-3-methoxy-5-nitrobenzene (CAS No. 7087-60-7), a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Essential Safety and Chemical Profile

This compound is a hazardous substance requiring careful handling throughout its lifecycle, including disposal.[1] It is classified as harmful if swallowed, and causes skin and eye irritation.[1] Inhalation may cause respiratory irritation.[1] As a halogenated nitroaromatic compound, it is subject to specific hazardous waste regulations.

Below is a summary of key quantitative data for this compound:

PropertyValueSource
CAS Number7087-60-7[1][2][3][4][5]
Molecular FormulaC₇H₆FNO₃[1][2][4][5]
Molecular Weight171.13 g/mol [1][4][5]
AppearanceWhite to off-white solid[3]
Melting Point85 °C[3]
Boiling Point244.5 ± 20.0 °C (Predicted)[3]
Density1.321 ± 0.06 g/cm³ (Predicted)[3]
Storage Temperature2-8°C, Sealed in dry conditions[3][5]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risk.[6][7]

Required PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[7][8] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[8]

  • Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[9]

  • Protective Clothing: A lab coat or chemical-resistant apron is required.[7][10] For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[9]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional, local, and national regulations. The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.

1. Waste Identification and Classification:

  • This compound is a halogenated organic compound .[11]

  • Due to its chemical nature, it should be classified as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it may fall under the F-list of hazardous wastes from non-specific sources if it is a spent solvent.[11][12][13][14]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific waste code assignment.

2. Waste Collection and Segregation:

  • Do not mix this compound waste with non-halogenated, aqueous, or other incompatible waste streams.[15]

  • Collect waste in a designated, compatible container. A clean, dry, and properly labeled container with a secure screw-top lid is essential.[10][15]

  • The container must be made of a material compatible with the chemical. It is often acceptable to reuse the original chemical bottle for waste collection.[10]

3. Labeling:

  • Properly label the waste container as soon as the first drop of waste is added.[10]

  • The label must include:

    • The words "Hazardous Waste "[10]

    • The full chemical name: "This compound " (avoid abbreviations)[15]

    • The hazard characteristics (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • The storage area should be a well-ventilated, cool, and dry location, away from heat sources and incompatible materials.[10]

  • Liquid waste containers must be stored in secondary containment to prevent spills.[10]

5. Disposal Request and Pickup:

  • Once the waste container is full (do not overfill), or if the chemical is no longer needed, arrange for its disposal through your institution's EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.

  • Ensure all paperwork is completed accurately and accompanies the waste container for pickup.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.

  • If trained and equipped, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the contaminated absorbent material into a designated hazardous waste container and label it accordingly.

  • Thoroughly decontaminate the spill area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Generation of This compound Waste ppe Don Appropriate PPE start->ppe Initiate Disposal container Select Compatible & Labeled Waste Container ppe->container collect Collect Waste in Segregated Container container->collect store Store in Designated Satellite Accumulation Area collect->store spill Spill Occurs collect->spill Potential Incident request Request Waste Pickup from EHS store->request Container Full or Waste No Longer Needed pickup EHS Pickup for Approved Disposal request->pickup end Proper Disposal at Approved Facility pickup->end spill_response Follow Spill Management Protocol spill->spill_response spill_response->collect Collect Spill Debris as Hazardous Waste

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-Fluoro-3-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Fluoro-3-methoxy-5-nitrobenzene was not available at the time of this writing. The following guidance is based on the safety data for structurally similar compounds, including 1-Fluoro-3-nitrobenzene, 1-Fluoro-4-nitrobenzene, and 1-Fluoro-2-nitrobenzene. The presence of a methoxy group may alter the chemical's properties; therefore, it is imperative to handle this compound with extreme caution and to consult a specific SDS for this compound as soon as it becomes available.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on data from analogous chemicals.

Protection Type Recommended Equipment Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). Fire/flame resistant and impervious clothing. A lab coat or chemical-resistant apron is mandatory.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2]
Respiratory Protection A full-face respirator with an appropriate cartridge for organic vapors should be used if exposure limits are exceeded, if irritation is experienced, or if working outside of a chemical fume hood.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Operational Plan: Handling and Storage

Safe handling and storage are paramount to preventing accidents and exposure.

Engineering Controls:

  • Always work in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation of vapors.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before beginning work, ensure all necessary PPE is correctly donned. Inspect gloves for any signs of degradation or puncture.

  • Dispensing: Avoid all contact with skin and eyes. Do not breathe vapors or mists.[2] When transferring the chemical, use appropriate and clean tools to minimize aerosol generation.

  • General Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling and before breaks.[2] Immediately remove and launder any contaminated clothing before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store locked up and away from heat, sparks, open flames, and other ignition sources.[1]

  • Incompatible materials include strong oxidizing agents and strong bases.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

Waste Disposal:

  • This material should be disposed of as hazardous waste.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Do not allow the product to enter drains.[2]

Contaminated Packaging:

  • Dispose of contaminated packaging as unused product.

  • Containers must be properly labeled with the chemical name and associated hazards.

Emergency Procedures

In the event of an emergency, follow these procedures:

Situation Procedure
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.
Spill Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[2][4]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[2] Firefighters should wear self-contained breathing apparatus.[2]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal A Don Appropriate PPE B Verify Fume Hood Operation A->B C Carefully Dispense Chemical B->C D Perform Experimental Work C->D E Decontaminate Work Area & Equipment D->E F Properly Store or Dispose of Chemical E->F G Segregate Hazardous Waste F->G H Label Waste Container G->H I Arrange for Licensed Disposal H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.